Tioconazole

Catalog No.
S545399
CAS No.
65899-73-2
M.F
C16H13Cl3N2OS
M. Wt
387.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tioconazole

CAS Number

65899-73-2

Product Name

Tioconazole

IUPAC Name

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole

Molecular Formula

C16H13Cl3N2OS

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2

InChI Key

QXHHHPZILQDDPS-UHFFFAOYSA-N

SMILES

Array

solubility

1.65e-02 g/L

Synonyms

Tioconazole; UK20,349; UK-20,349; UK 20,349; Gyno-Trosyd; Monistat 1-Day; Mykontral; Trosderm; Trosid; Trosyd; Trosyl; Vagistat.

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl

The exact mass of the compound Tioconazole is 385.98142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759169. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

tioconazole mechanism of action lanosterol demethylase

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Tioconazole is a broad-spectrum imidazole antifungal agent. Its primary mechanism involves the disruption of ergosterol biosynthesis [1] [2].

  • Target Engagement: this compound penetrates the fungal cell wall and binds to the heme cofactor within the active site of lanosterol 14α-demethylase (CYP51) [1] [3]. This enzyme is a cytochrome P450 monooxygenase that normally catalyzes the oxidative removal of the 14α-methyl group from lanosterol.
  • Inhibition of Sterol Synthesis: By inhibiting CYP51, this compound halts the demethylation of lanosterol. This results in the accumulation of 14α-methylsterols, such as lanosterol, and prevents the formation of ergosterol [1] [2] [3].
  • Loss of Cell Integrity: Ergosterol is a vital lipid that regulates the fluidity, asymmetry, and integrity of the fungal cell membrane. Its depletion and the simultaneous buildup of abnormal sterols lead to a dysfunctional cell membrane that is overly permeable [1] [2]. This disrupts cellular homeostasis, causes leakage of essential intracellular components, and inhibits fungal growth and replication, ultimately leading to cell death [1].

Additional studies suggest this compound may also exert antifungal effects through other pathways, including inhibition of endogenous respiration, impairment of phospholipid biosynthesis, and disruption of ion transport across the cell membrane [1].

G This compound This compound CYP51_Enzyme Lanosterol 14α-Demethylase (CYP51/ERG11) This compound->CYP51_Enzyme Binds and Inhibits Ergosterol Ergosterol CYP51_Enzyme->Ergosterol Normal Conversion Lanosterol Lanosterol Lanosterol->CYP51_Enzyme Normal Substrate MethylSterols Toxic 14α-Methylsterols Lanosterol->MethylSterols Accumulates due to CYP51 Inhibition MembraneDamage Compromised Cell Membrane (Increased Permeability, Disrupted Function) MethylSterols->MembraneDamage CellDeath CellDeath MembraneDamage->CellDeath

Mechanisms of Antifungal Resistance

Understanding resistance is crucial for antifungal development and clinical management. The table below outlines the primary mechanisms by which pathogenic fungi, particularly Candida species, develop resistance to azole drugs like this compound [3]:

Resistance Mechanism Description Example in Pathogenic Fungi
Alterations in the Drug Target Mutations in the gene encoding lanosterol 14α-demethylase (ERG11/CYP51) can reduce the binding affinity of azole drugs [3]. In C. albicans, common mutations (e.g., Y132F, S405F, G464S) cluster in "hot spot" regions of the ERG11 gene, decreasing drug sensitivity [3].
Overexpression of the Drug Target Increased production of the target enzyme dilutes the drug effect, requiring higher concentrations for inhibition [3]. Gain-of-function mutations in the transcription factor UPC2 lead to constitutive overexpression of ERG11 in C. albicans [3].
Upregulation of Drug Efflux Pumps Increased expression of membrane transporters that actively export azoles out of the fungal cell, reducing intracellular drug accumulation [3]. In C. albicans, mutations in TAC1 and MRR1 regulators cause overexpression of efflux pumps CDR1/CDR2 and MDR1, respectively [3]. In C. glabrata, PDR1 mutations upregulate transporters like Cdr1 [3].

Experimental & Structural Insights

Research into this compound's mechanism is supported by structural biology and biochemical techniques.

  • Structural Biology and Homology Modeling: Before high-resolution crystal structures of fungal CYP51 were available, 3D models were built using bacterial homologs (e.g., from Myobacterium tuberculosis, MtCYP51) as templates via homology modeling [4]. These models helped identify the active site and predict the binding modes of azole inhibitors like this compound through flexible molecular docking [4].
  • Crystallography of Full-Length Enzymes: More recent studies have successfully expressed, purified, and crystallized full-length lanosterol 14α-demethylase from pathogenic fungi like Candida albicans (CaLDM) and Candida glabrata (CgLDM) in complex with azole inhibitors [5]. These crystal structures reveal that the enzymes have highly conserved folds and that different azoles, including this compound analogs, bind in nearly identical conformations within the active site, coordinating the heme iron [5]. This structural information is critical for the rational design of novel antifungals.

The diagrams and tables provided offer a consolidated view for research applications. The structural insights into CYP51 provide a practical basis for structure-directed discovery of novel antifungals [5].

References

tioconazole spectrum of activity Candida dermatophytes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Tioconazole exerts its antifungal effect by targeting the enzyme lanosterol 14α-demethylase (also known as fungal CYP51A1) [1] [2] [3]. This cytochrome P-450 enzyme is essential for converting lanosterol to ergosterol. Inhibition leads to ergosterol depletion and accumulation of toxic methylsterols in the fungal cell membrane, compromising membrane integrity and function [4] [1] [3]. This results in increased cellular permeability, leakage of cytoplasmic components, and ultimately fungal cell death [3].

This compound may also inhibit endogenous respiration, impair triglyceride and phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane [1].

G This compound This compound Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase (CYP51A1) Inhibits Lanosterol Lanosterol Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol->Ergosterol Biosynthesis Ergosterol Ergosterol FungalCellDeath FungalCellDeath Lanosterol 14α-demethylase (CYP51A1)->Ergosterol Biosynthesis Catalyzes Ergosterol Biosynthesis->Ergosterol Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Biosynthesis->Toxic Sterol Accumulation Blocked leads to Disrupted Membrane Integrity Disrupted Membrane Integrity Disrupted Membrane Integrity->FungalCellDeath Toxic Sterol Accumulation->Disrupted Membrane Integrity

Figure 1: this compound mechanism of action. It inhibits lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to fungal cell death.

Spectrum of Antifungal Activity

This compound's broad-spectrum activity covers pathogenic yeasts, dermatophytes, and other fungi [4] [1] [5]. It also demonstrates antibacterial activity against certain Gram-positive bacteria [1].

Table 1: In Vitro Spectrum of Activity of this compound

Organism Group Specific Pathogens Key Findings / Context
Yeasts Candida albicans [4] [1] Primary indication for vulvovaginal candidiasis [4] [1].
Torulopsis glabrata [1] This compound exhibits fungicidal activity [1].
Other Candida species [1] [5] Broad-spectrum activity demonstrated [5].
Dermatophytes Trichophyton species [3] Effective against common dermatophytes [3].
Microsporum species [3] Effective against common dermatophytes [3].
Epidermophyton floccosum [1] Commonly implicated in tinea infections.
Other Fungi Malassezia furfur [4] Causative agent of tinea versicolor [4].

Antifungal Susceptibility and Resistance

Understanding susceptibility profiles is critical for clinical management. The following table summarizes susceptibility data for Candida albicans from a 2022 study, providing a relevant context for this compound's potential efficacy [6].

Table 2: In Vitro Susceptibility of Candida albicans to Common Antifungals (n=664 isolates)

Antifungal Agent Susceptibility Rate (%) Resistance Context / Note
This compound Specific quantitative data not provided in search results. Known broad-spectrum efficacy against C. albicans [4] [1] [5].
Terbinafine 10.83% High rate of resistance observed [6].
Miconazole 29.32% Another imidazole; significant resistance noted [6].
Voriconazole 59.39% A triazole; moderate susceptibility [6].
Itraconazole 78.53% A triazole; relatively higher susceptibility [6].
Fluconazole 85.28% A triazole; high susceptibility in this study [6].
Ketoconazole 87.75% An imidazole; high susceptibility in this study [6].
Nystatin 99.59% A polyene; very high susceptibility [6].
5-Flucytosine 99.41% Very high susceptibility [6].
Amphotericin B 100% A polyene; full susceptibility [6].

Antifungal resistance is a growing concern. Resistance to azole drugs (including imidazoles like this compound) in dermatophytes is reported to be as high as 19% worldwide [7]. Resistance mechanisms can include mutations in the target enzyme and overexpression of efflux pumps [7].

Experimental Susceptibility Testing Protocols

For reliable and reproducible antifungal susceptibility testing (AFST) of fungi like Candida and dermatophytes, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended [6] [7] [8].

Table 3: Key Steps in Broth Microdilution AFST (CLSI M38-A2/M38 3rd Ed.)

Step Parameter Typical Specification
1. Inoculum Preparation Standard Optical density adjusted to 70-77% transmittance at 530 nm [6] [8].
Final Inoculum Concentration ( 1 \times 10^3 ) to ( 3 \times 10^3 ) CFU/mL [8].
2. Test Medium Medium RPMI-1640 with L-glutamine, without bicarbonate [6] [8].
Buffering 0.165 M MOPS buffer, pH 7.0 [8].
3. Test Procedure Drug Dilutions Two-fold serial dilutions in a 96-well microtiter plate [9].
Incubation 28°C - 30°C for dermatophytes [8]; 35°C for yeasts (per CLSI M27).
Duration 4-5 days for dermatophytes [7]; 24-48 hours for Candida.
4. Endpoint Reading Azoles, Griseofulvin ~80% growth inhibition (IC-80) compared to drug-free control [7] [9].
Terbinafine, Luliconazole 100% growth inhibition (IC-100) [9].
5. Quality Control Strains Candida parapsilopsis ATCC 22019, C. krusei ATCC 6258 [6] [8].

G Start Fungal Isolate (Spore/CFU suspension) Prepare Inoculum\n(Adjust to 1-3 x 10³ CFU/mL) Prepare Inoculum (Adjust to 1-3 x 10³ CFU/mL) Start->Prepare Inoculum\n(Adjust to 1-3 x 10³ CFU/mL) End MIC Value Determination Prepare Drug Plate\n(2-fold serial dilutions) Prepare Drug Plate (2-fold serial dilutions) Prepare Inoculum\n(Adjust to 1-3 x 10³ CFU/mL)->Prepare Drug Plate\n(2-fold serial dilutions) Inoculate Plate\n(Add standardized inoculum) Inoculate Plate (Add standardized inoculum) Prepare Drug Plate\n(2-fold serial dilutions)->Inoculate Plate\n(Add standardized inoculum) Incubate\n(28-35°C for 24h-5 days) Incubate (28-35°C for 24h-5 days) Inoculate Plate\n(Add standardized inoculum)->Incubate\n(28-35°C for 24h-5 days) Read Endpoint\n(80% or 100% inhibition) Read Endpoint (80% or 100% inhibition) Incubate\n(28-35°C for 24h-5 days)->Read Endpoint\n(80% or 100% inhibition) Read Endpoint\n(80% or 100% inhibition)->End

Figure 2: Broth microdilution workflow. Standardized steps for antifungal susceptibility testing (AFST) per CLSI guidelines.

Research and Development Insights

Advanced formulation research is crucial for enhancing this compound efficacy. A 2023 study developed This compound-loaded Transethosomes (TEs), novel vesicles that combine advantages of ethosomes and transfersomes [10]. This formulation demonstrated:

  • High Encapsulation Efficiency: 86.13% for optimized formulation [10].
  • Enhanced Skin Permeation: Ability to overcome the stratum corneum barrier for targeted delivery to deeper skin layers [10].
  • Improved Antifungal Efficacy: Significantly higher activity compared to control in vitro and comparable therapeutic effect to market brand Canesten in vivo [10].

This compound was first approved in the United States in 1983 and is currently approved globally for vulvovaginal candidiasis and topical fungal infections [4] [1] [2]. In China, it is still in the NDA/BLA phase as of 2023 [2].

References

Tioconazole Pharmacokinetics: Systemic Absorption after Topical Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Tioconazole is a broad-spectrum imidazole-derived antifungal agent primarily used for the treatment of superficial mycoses, including cutaneous fungal infections, vulvovaginal candidiasis, and onychomycosis. As a BCS Class II drug, this compound exhibits high permeability but poor aqueous solubility, making its delivery challenging and a focus of formulation development. The core principle of its topical pharmacokinetics is that systemic absorption is minimal following cutaneous or intravaginal administration, which underpins its favorable safety profile and low incidence of systemic adverse effects. This whitepaper provides a comprehensive review of this compound's pharmacokinetic properties, focusing on quantitative absorption data, distribution characteristics, and the experimental methodologies used to determine them, tailored for researchers and drug development professionals in the field [1].

The drug's antifungal activity stems from its dual mechanism of action: at low concentrations, it acts fungistatically by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cell membranes. At higher concentrations, it exhibits a direct fungicidal effect through membrane damage [2] [1]. Recent research has explored novel delivery systems like transethosomal gels to enhance skin penetration while minimizing systemic exposure, addressing the challenge of bypassing the stratum corneum barrier for effective deep-skin fungal infections [3].

Quantitative Data on Systemic Absorption

The following tables consolidate key pharmacokinetic parameters for this compound across various formulations and routes of administration, providing a clear overview of its absorption and distribution profile.

Table 1: Summary of Human Systemic Absorption Data for Topical this compound

Formulation & Route Dose Mean Peak Plasma Concentration (Cmax) Time to Cmax (Tmax) Reference
Vaginal Ointment 6.5% (Single Dose) 300 mg 18 ng/mL ~8 hours [4]
Vaginal Cream 2% (28 days) 100 mg/day 11.5 ng/mL Not Specified [1]
Dermal Cream 1% (28 days) 20 mg/day 10.1 ng/mL Not Specified [4] [1]
Oral Formulation (Single Dose) 500 mg 1300 ng/mL Not Specified [4]

Table 2: Animal and In Vitro Permeation Data

Model System Formulation Key Finding Reference
Guinea Pig (Abdominal Skin) 28% this compound Solution High concentration in stratum corneum; negligible percutaneous absorption [5]
Guinea Pig (Abdominal Skin) This compound Cream Lower skin penetration than solution form; negligible systemic absorption [5]
In Vitro/Ex Vivo Transethosomal Gel (TCZ-TEs) Significantly higher skin permeation vs. conventional formulations [3]

Experimental Protocols for Absorption and Distribution Studies

In Vivo Percutaneous Absorption Study in Guinea Pigs

A definitive study investigating the percutaneous absorption and intracutaneous distribution of this compound provides a robust methodological framework [5].

  • Objective: To compare the percutaneous absorption and intracutaneous distribution of this compound solution with its cream formulation, miconazole nitrate solution, and bifonazole solution.
  • Animal Model: Guinea pigs.
  • Formulations: Test formulations, including this compound solution and cream, were applied to a single area on the abdominal skin.
  • Dosing: Single topical application.
  • Tissue Collection: At predetermined time points, stratum corneum, epidermis-cutis, and subcutaneous tissue were collected.
  • Analytical Method: Drug concentrations in each skin layer were quantified to determine penetration depth and retention. The study confirmed that the majority of the applied this compound remained in the stratum corneum at concentrations several hundred times higher than the MIC for most dermatophytes and yeasts, with negligible systemic absorption [5].
Protocol for this compound Transethosomal Gel Formulation and Evaluation

Recent research has focused on advanced nanocarrier systems to enhance the cutaneous delivery of this compound [3].

  • Fabrication of Transethosomes (TEs): TCZ-loaded TEs were fabricated using a cold method with modifications. A Box-Behnken design (BBD) was employed to optimize the formulation variables, including the concentration of phospholipid (Lipoid S100, X1), surfactant (X2), and ethanol (X3). The dependent variables were vesicle size (Y1), percent entrapment efficiency (%EE, Y2), and percent drug release (Y3) [3].
  • Characterization: The optimized TEs were evaluated for particle size, zeta potential, %EE, and morphology using Scanning Electron Microscopy (SEM).
  • In Vitro Permeation Studies: Permeation studies were conducted using Franz diffusion cells. The TCZ-loaded transethosomal gel demonstrated significantly higher permeation compared to a control gel.
  • Ex Vivo and In Vivo Studies: Ex vivo studies on rat skin and in vivo antifungal studies on albino rats further confirmed the enhanced therapeutic efficacy of the transethosomal gel, showing a comparable effect to a market brand (Canesten) [3].
  • Analytical Techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) were used to confirm no significant chemical interactions between the drug and excipients [3].

Metabolic Pathways and Elimination

  • Metabolism: Orally administered this compound is extensively metabolized. The major metabolites are glucuronide conjugates. The primary metabolic pathway involves hepatic cytochrome P450 enzymes [2] [4].
  • Excretion: After oral administration of radiolabeled this compound, the systemically absorbed drug is excreted in urine as metabolites (25-27% of the dose) and in feces as unchanged drug (59% of the dose) [6]. Following topical administration, the excretion pathway is not a major concern due to negligible systemic absorption.
  • Vaginal Persistence: Unabsorbed drug persists in vaginal fluid for 24 to 72 hours following a single intravaginal dose, contributing to its sustained local effect [6] [7].

Visualizations and Workflows

This compound Mechanism and Experimental Workflow

The following diagram illustrates the dual antifungal mechanism of this compound and the experimental workflow for evaluating its topical formulations.

G cluster0 Experimental Workflow for Topical PK cluster1 Dual Antifungal Mechanism Start Start: this compound Topical PK Study SubQ1 Define Objective: • Assess systemic absorption • Evaluate skin penetration Start->SubQ1 SubQ2 Select Model: • In vivo (e.g., Guinea pig) • Ex vivo (e.g., Franz cell) SubQ1->SubQ2 SubQ3 Administer Formulation: • Solution/Cream • Transethosomal Gel SubQ2->SubQ3 SubQ4 Sample Collection: • Blood/Plasma • Skin Layers (SC, Epidermis, Dermis) SubQ3->SubQ4 SubQ5 Bioanalysis: • HPLC/LC-MS SubQ4->SubQ5 SubQ6 Data Analysis: • Cmax, Tmax • Tissue Drug Concentration SubQ5->SubQ6 Mech1 This compound Application Mech2 Fungal Cell Membrane Mech1->Mech2 Mech3 Inhibition of Lanosterol 14-α-demethylase Mech2->Mech3 Low Conc. Mech4 Direct Membrane Damage (Fungicidal at high conc.) Mech2->Mech4 High Conc. Mech5 Depleted Ergosterol Mech3->Mech5 Mech6 Increased Membrane Permeability & Cell Death Mech4->Mech6 Mech5->Mech6

Key Signaling Pathways and Molecular Interactions

This compound's activity extends beyond antifungal effects, with recent studies revealing interactions with mammalian tubulin.

G TCZ This compound Tubulin Tubulin Heterodimer (α/β-tubulin) TCZ->Tubulin ColchSite Colchicine-binding Site Tubulin->ColchSite Binds near MTAssembly Microtubule Assembly Inhibition ColchSite->MTAssembly Inhibits MitoticBlock Mitotic Block & Cell Cycle Arrest MTAssembly->MitoticBlock Apoptosis Induction of Apoptosis MitoticBlock->Apoptosis

Conclusion and Research Implications

The pharmacokinetic data unequivocally demonstrates that topically applied this compound exhibits negligible systemic absorption, resulting in minimal plasma concentrations and a favorable safety profile for its approved indications. Its persistence at the site of application, particularly in the stratum corneum and vaginal fluid, allows for sustained local action [6] [5].

Future research directions should focus on:

  • Advanced Delivery Systems: Further exploration of nanocarriers like transethosomes for enhanced delivery to deep skin layers and nail beds [3].
  • Drug Repurposing: Investigation of this compound's potential as a topical anticancer agent, leveraging its recently discovered tubulin-binding and cytotoxic mechanisms [8].
  • Formulation Optimization: Continued application of statistical experimental design to optimize novel formulations for improved patient compliance and efficacy.

References

tioconazole synthesis route imidazole derivative

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Route of Tioconazole

The chemical synthesis of this compound involves a key reaction between an imidazole intermediate and a specific chlorinated side chain. A Chinese patent outlines a detailed synthesis method [1].

G 2-(2,4-dichlorophenyl)ethanol 2-(2,4-dichlorophenyl)ethanol 2-chloro-1-(2,4-dichlorophenyl)ethanol 2-chloro-1-(2,4-dichlorophenyl)ethanol 2-(2,4-dichlorophenyl)ethanol->2-chloro-1-(2,4-dichlorophenyl)ethanol Thionyl Chloride 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol 2-chloro-1-(2,4-dichlorophenyl)ethanol->1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol Imidazole DMF, 80-90°C This compound This compound 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol->this compound 2-Chloro-3-(chloromethyl)thiophene Toluene, NaOH

Synthesis pathway of this compound [1]

Detailed Experimental Protocol [1]:

  • Chlorination: Add thionyl chloride (SOCl₂) dropwise to a solution of 2-(2,4-dichlorophenyl)ethanol in toluene at 50-60°C. Maintain this temperature for 3-4 hours after the addition to complete the reaction, forming 1-(2,4-dichlorophenyl)-2-chloroethanol.
  • N-Alkylation (Imidazole Coupling): Add imidazole and DMF to the above intermediate. Heat the mixture to 80-90°C and stir for 8-10 hours to form 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol.
  • O-Alkylation (Ether Formation): Add sodium hydroxide and the compound 2-chloro-3-(chloromethyl)thiophene to the product from the previous step. React at 60-70°C for 8-10 hours to form the final this compound structure.
  • Work-up and Purification: After the reaction is complete, the mixture is washed with water until the pH is neutral. The organic layer is concentrated, and the crude product is recrystallized from ethanol to obtain pure this compound.

Characterization and Analytical Data

After synthesis, the structure of this compound and its intermediates must be confirmed. Standard spectroscopic and analytical methods are employed [2].

Table: Standard Characterization Methods for Imidazole Derivatives

Method Purpose Key Data Points
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and purity. Chemical shifts (ppm) of protons, e.g., methyl group protons on the imidazole ring appear at ~3.98-4.01 ppm as a singlet [2].
Mass Spectrometry (MS) Determine molecular weight and confirm structure. Molecular ion peak matching the calculated mass.
Elemental Analysis (EA) Verify elemental composition (C, H, N, S). Percentage of each element matches theoretical values within a small margin of error [2].
Infrared Spectroscopy (IR) Identify functional groups. Characteristic absorption bands for functional groups.

Biological Activity and Mechanism of Action

This compound's primary use is as a broad-spectrum antifungal agent, but recent research has uncovered potential applications.

Table: Biological Activity Profile of this compound

Organism / Application Reported Activity (MIC values) Context & Findings
Fungi (General) Broad-spectrum activity [3] More active in vitro than miconazole against Candida spp., Cryptococcus neoformans, and dermatophytes [3].
Mycobacterium tuberculosis MIC: 1 μg/mL (H37Rv strain) [4] Disrupts cell wall integrity and metabolic pathways; shows synergy with first-line anti-TB drugs [4].
Breast Cancer (MCF-7 cells) Synergistic with Doxorubicin [5] Inhibits autophagy and PI3K/Akt/mTOR pathways, sensitizing cancer cells to chemotherapy [5].
Candida albicans Topical treatment effective [6] [3] Formulated in Pickering emulsions for enhanced nail penetration in onychomycosis treatment [6].

This compound's antifungal activity stems from its inhibition of ergosterol biosynthesis [4]. It targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol in fungi [6]. Depletion of ergosterol and accumulation of toxic sterol intermediates disrupts fungal cell membrane integrity and function [4].

Research also indicates that this compound can disrupt bacterial membranes and inhibit sterol biosynthesis in Mycobacterium tuberculosis, explaining its anti-TB activity [4]. Its anticancer effects are linked to the inhibition of autophagy and key signaling pathways like PI3K/Akt/mTOR [5].

G This compound This compound Inhibits Lanosterol 14α-Demethylase Inhibits Lanosterol 14α-Demethylase This compound->Inhibits Lanosterol 14α-Demethylase Ergosterol Depletion Ergosterol Depletion Inhibits Lanosterol 14α-Demethylase->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Inhibits Lanosterol 14α-Demethylase->Toxic Sterol Accumulation Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol Depletion->Disrupted Cell Membrane Toxic Sterol Accumulation->Disrupted Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death This compound (in Mtb) This compound (in Mtb) Disrupts Cell Wall Integrity Disrupts Cell Wall Integrity This compound (in Mtb)->Disrupts Cell Wall Integrity This compound (in Cancer) This compound (in Cancer) Inhibits PI3K/Akt/mTOR & Autophagy Inhibits PI3K/Akt/mTOR & Autophagy This compound (in Cancer)->Inhibits PI3K/Akt/mTOR & Autophagy

Multi-target mechanisms of this compound [4] [6] [5]

Formulation and Advanced Delivery Systems

Effective delivery is a challenge for topical treatments like onychomycosis therapy. A 2020 study developed a Pickering emulsion (PE) system stabilized by silica nanoparticles (SNPs) for co-delivering this compound and tea tree oil [6].

  • Advantages: This water-based, surfactant-free system enhances stability and enables targeted drug delivery to the nail bed. Droplet size can be tuned to penetrate the porous structure of the infected nail [6].
  • Experimental Workflow: The formulation process involves synthesizing and surface-modifying SNPs, preparing the oil phase (this compound dissolved in tea tree oil), and emulsifying it with the aqueous SNP dispersion using high-energy homogenization [6].
  • Results: The PE formulation showed a significant synergistic effect between this compound and tea tree oil and demonstrated better efficacy against Candida albicans and Trichophyton rubrum compared to conventional emulsions or ethanolic solutions [6].

Key Takeaways for Researchers

  • The synthesis of this compound is a multi-step process involving key halogenation and alkylation reactions, with the imidazole ring serving as the core pharmacophore [1].
  • This compound's mechanism is not limited to antifungal action and involves multiple pathways, including ergosterol biosynthesis inhibition, cell membrane/wall disruption, and autophagy modulation [4] [6] [5].
  • Advanced formulations like Pickering emulsions can enhance the drug's effectiveness and enable targeted delivery for topical applications [6].
  • Note on Anticancer Research: The 2021 study proposing this compound as a chemosensitizer in breast cancer has been retracted [5]. While the concept of repurposing azole antifungals remains of scientific interest, these specific findings should be treated with caution.

References

Application Note: HPLC Method for Tioconazole Impurities Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tioconazole is an imidazole antifungal drug widely used in pharmaceutical products. The analysis of its organic impurities, as required by pharmacopeial standards like the United States Pharmacopeia (USP), is crucial for ensuring drug safety and quality. Traditional methods can be time-consuming and require large amounts of solvents. This application note details a modernized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and determination of this compound and its related compounds (A, B, and C), demonstrating significant improvements in performance and throughput while adhering to USP guidelines [1].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standard: this compound and its related compound standards (A, B, C).
  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol, and Water.
  • Additives: Ammonium Hydroxide or Phosphoric Acid/Formic Acid for pH adjustment.
  • Sample: this compound drug substance or formulated product (e.g., vaginal implants).

2.2. Instrumentation and Equipment

  • HPLC System: Alliance HPLC System or equivalent, with a quaternary solvent manager, auto-sampler, and column heater.
  • Detector: Photodiode Array (PDA) Detector.
  • Data Software: Empower 3 or equivalent Chromatography Data System (CDS).
  • Columns: The method has been successfully scaled across different column dimensions. The recommended columns are:
    • XSelect CSH C18 or equivalent L1-type USP designated column [1].
    • Newcrom R1 column is also reported as suitable for this compound separation [2].

2.3. Detailed HPLC Conditions The core method for impurity separation uses the following conditions, which can be scaled according to the table in Section 3.1 [1].

  • Mobile Phase A: 44:40:28 Acetonitrile/Methanol/Water with 2 mL Ammonium Hydroxide [1].
    • Note: For Mass Spectrometry (MS) compatibility, replace ammonium hydroxide with formic acid [2].
  • Separation Mode: Isocratic [1].
  • Flow Rate: 1.0 mL/min [1].
  • Column Temperature: 25 °C [1].
  • Detection Wavelength: 219 nm [1] or 220 nm [3]. A method validated for drug quantification also used 224 nm [4].
  • Injection Volume: Scaled according to column dimensions (see Table 1) [1].
  • Needle Wash: 95:5 Acetonitrile/Water [1].
  • Seal Wash: 50:50 Methanol/Water [1].
  • Sample Preparation: Dissolve this compound sample in 100% methanol to an appropriate concentration [1].

2.4. Forced Degradation Studies A validated method includes subjecting this compound Active Pharmaceutical Ingredient (API) to forced degradation under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolysis to demonstrate the method's stability-indicating capability [3].

3. Results and Discussion

3.1. Method Optimization and Scaling The original USP method for this compound impurities uses a 4.6 x 250 mm, 5 µm column with a 30-minute run time, consuming 30 mL of solvent per analysis [1]. By applying eXtended Performance (XP) columns with 2.5 µm particles and scaling the method within the allowable adjustments of USP Chapter <621>, significant improvements were achieved [1].

The table below summarizes the performance data for different column configurations:

Table 1: Comparison of HPLC Method Performance with Different Column Dimensions

Parameter Original USP Method XP 4.6 x 150 mm, 2.5 µm XP 4.6 x 100 mm, 2.5 µm
Column Dimension 4.6 x 250 mm [1] 4.6 x 150 mm [1] 4.6 x 100 mm [1]
Particle Size 5 µm [1] 2.5 µm [1] 2.5 µm [1]
Flow Rate 1.0 mL/min [1] 1.0 mL/min [1] 1.0 mL/min [1]
Injection Volume 25 µL [1] 12 µL [1] 8 µL [1]
Run Time 30 minutes [1] 17 minutes (43% reduction) [1] 13 minutes (57% reduction) [1]
Solvent Usage 30 mL [1] 17 mL (43% reduction) [1] 13 mL (57% reduction) [1]
L/dp Ratio 50,000 [1] 60,000 [1] 40,000 [1]
Resolution (B & C) Meets USP criteria [1] 5% increase [1] 15% decrease (but still acceptable) [1]

3.2. Method Validation According to ICH guidelines, the developed HPLC method should be validated for the following parameters [3] [4]:

  • Linearity: Demonstrates a linear response in the range of 0.5-160 µg/mL with a correlation coefficient of ≥0.9999 [4].
  • Specificity: The method effectively separates this compound from its degradation products and impurities, confirmed by forced degradation studies [3].
  • Accuracy and Precision: The method is accurate, precise (repeatable and reproducible), and robust [3].
  • Limit of Detection (LOD) and Quantification (LOQ): The method is sensitive enough to detect and quantify low-level impurities [3].

4. Workflow and Decision Pathway The following diagram illustrates the logical workflow for developing and scaling the this compound impurity method.

Tioconazole_HPLC_Workflow Start Start: this compound Impurity Analysis Step1 Establish Base USP Method Start->Step1 Step2 Select L1-type Column (e.g., XSelect CSH C18) Step1->Step2 Step3 Define Goals Step2->Step3 Step4a Maximize Resolution Step3->Step4a Critical Pair Separation Step4b Optimize Throughput Step3->Step4b High Throughput Needed Step5a Use longer column Higher L/dp ratio Step4a->Step5a Step5b Use shorter XP column Scale within USP <621> Step4b->Step5b Step6 Perform Method Validation (Linearity, Specificity, Accuracy, Precision) Step5a->Step6 Step5b->Step6 End Validated HPLC Method Step6->End

Key Conclusions and Benefits

  • Significant Efficiency Gains: Modernizing the this compound impurity method using 2.5 µm XP columns can reduce analysis time and solvent consumption by up to 57%, directly increasing laboratory throughput and reducing operating costs [1].
  • Regulatory Compliance: The method scaling described fully complies with USP Chapter <621> guidelines, allowing for changes in column length, particle size, and flow rate, making it a safe and justifiable update for quality control laboratories [1].
  • Robust and Reliable: The use of a modern Alliance HPLC system with isocratic elution provides pulse-free solvent delivery and highly reproducible data, which is critical for accurate impurity quantification [1].

References

quantitative determination tioconazole charge transfer spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Principle of Analysis

The determination of Tioconazole (TCZ) via charge-transfer (CT) complex spectrophotometry is based on its reaction with π-acceptors. This compound, an imidazole derivative, acts as an n-electron donor. It reacts with specific acceptors to form highly colored CT complexes that can be measured spectrophotometrically [1] [2].

The reaction between the drug (donor) and the acceptor occurs in methanol at room temperature, producing a complex with a distinct absorption maximum, allowing for sensitive and selective quantification [2] [3].

Summary of Quantitative Data

The table below summarizes the key parameters for determining this compound with different π-acceptors.

π-Acceptor Absorption Maximum (λmax, nm) Beer's Law Range (μg/mL) Molar Absorptivity (L mol⁻¹ cm⁻¹) Stoichiometry (Drug:Acceptor)
Chloroanilic Acid (CA) [2] [3] 530 10 – 250 Not Specified 1:1
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1] 460 10 – 100 Not Specified Not Specified
Picric Acid [1] 520 2 – 140 Not Specified Not Specified

Detailed Experimental Protocol

This protocol is adapted from published methods for the determination of this compound using Chloroanilic Acid (CA) as the acceptor [2] [3].

Materials and Reagents
  • This compound standard (97%, Aldrich Company)
  • Chloroanilic Acid (CA) (Aldrich Company)
  • Methanol (analytical grade)
  • Pharmaceutical formulations (e.g., Gyno-Trosyd vaginal tablets or cream)
  • Volumetric flasks (10 mL, 100 mL)
  • Micropipettes
  • Double-beam UV-Visible spectrophotometer with 1-cm matched quartz cells
Preparation of Solutions
  • Standard this compound Stock Solution (500 μg/mL): Accurately weigh 50 mg of pure this compound into a 100 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Chloroanilic Acceptor Solution (0.2% w/v in methanol): Weigh 0.20 g of CA and dissolve in methanol in a 100 mL volumetric flask.
Procedure for Calibration Curve
  • Pipette aliquots of the standard this compound stock solution (covering a final concentration range of 10–250 μg/mL) into a series of 10 mL volumetric flasks.
  • Add 1.0 mL of the 0.2% Chloroanilic Acid solution to each flask.
  • Allow the flasks to stand at room temperature (20-25°C) for the reaction to complete.
  • Dilute the solutions to the mark with methanol and mix well.
  • Measure the absorbance of each solution at 530 nm against a reagent blank prepared similarly but without this compound.
Sample Analysis (Pharmaceutical Formulations)
  • For Tablets: Weigh and powder twenty tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 30 minutes, and dilute to volume. Filter and dilute the filtrate as needed.
  • For Cream: Accurately weigh a portion of the cream equivalent to about 100 mg of this compound and proceed as for tablets.
  • Subject the prepared sample solutions to the procedure described above and calculate the this compound content from the calibration curve.
Validation Parameters

The method has been validated as per ICH guidelines, demonstrating satisfactory results for [2] [3]:

  • Linearity: Obeyed Beer's law over the specified range.
  • Accuracy & Precision: High recovery percentages and low relative standard deviation (RSD) values.
  • Specificity: No interference from common tablet or cream excipients.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the spectrophotometric determination of this compound.

workflow start Start Experiment prep Prepare Solutions: - TCZ Stock Solution - Chloroanilic Acid (0.2%) start->prep cal Prepare Calibration Standards prep->cal react Mix & Let React at Room Temperature cal->react dil Dilute to Volume with Methanol react->dil meas Measure Absorbance at 530 nm dil->meas analysis Data Analysis: Plot Calibration Curve Calculate TCZ Content meas->analysis end End analysis->end

Key Applications and Advantages

  • Quality Control: Effectively quantifies this compound in pure form and pharmaceutical dosage forms (tablets, cream) [2] [4].
  • Simplicity and Cost-Effectiveness: The method is straightforward and utilizes readily available reagents and equipment, making it suitable for routine analysis [5].
  • Thermodynamic Insights: The formation constant, molar absorptivity, and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the CT complex can be calculated using various models (e.g., Benesi-Hildebrand, Scott), providing deeper insight into the reaction [3] [6].

References

Application Note: Raman Spectroscopy for the Analysis of Tioconazole

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tioconazole (TCZ) is a broad-spectrum antifungal agent used in topical treatments. Its analysis in pharmaceutical dosage forms (e.g., ovules and nail lacquers) is crucial for quality control (QC). Raman spectroscopy is a non-destructive, vibrational technique that provides a molecular fingerprint of a substance, making it highly suitable for identifying and characterizing Active Pharmaceutical Ingredients (APIs) like TCZ directly in complex formulations with minimal sample preparation [1] [2]. This note details the application of Raman spectroscopy for TCZ analysis, based on current research.

2. Experimental Considerations and Protocol

The following protocol is adapted from methods described in recent scientific literature for the analysis of TCZ and similar compounds [1] [3].

2.1. Sample Preparation

  • Raw Material: Place approximately 1 cm³ of TCZ bulk powder in a closed glass vial for analysis. The powder exhibits high crystallinity, which yields a strong Raman signal [1].
  • Pharmaceutical Dosage Forms:
    • Ovules: A small portion (e.g., 5-6 mg) can be directly analyzed [1].
    • Nail Lacquer: Due to its liquid nature, place about 1 mL in a suitable container such as a quartz cell or a glass vial. Raman spectroscopy is particularly effective for analyzing TCZ in nail lacquer, as it is not hindered by the formulation's excipients [1].
  • Substrate Selection: Tests indicate that quartz, stainless steel, and calcium fluoride (CaF₂) substrates provide a good signal-to-noise ratio with minimal background interference. The empty vial or cell should be scanned first to confirm it does not introduce scattering artifacts [4].

2.2. Instrumental Configuration The table below summarizes typical instrumental parameters derived from research settings.

Parameter Recommended Setting Notes and Alternatives
Excitation Wavelength 785 nm A common wavelength that helps reduce fluorescence, especially from biological contaminants [1] [2].
Spectral Range 200 - 2000 cm⁻¹ Covers the fingerprint region essential for molecular identification [1] [3].
Laser Power Optimize to avoid sample degradation Start with low power and increase. Microbial analysis often uses 10-25 mW [4].
Exposure Time 1-5 seconds Adjust based on signal strength. Multiple accumulations improve signal-to-noise [3].
Resolution 4 - 8 cm⁻¹ Sufficient for resolving characteristic bands of TCZ [1].

2.3. Experimental Workflow The general procedure for acquiring a Raman spectrum of TCZ is outlined in the following workflow.

Start Start Experiment Prep Sample Preparation Start->Prep Config Instrument Configuration Prep->Config Focus Focus Laser on Sample Config->Focus Acquire Acquire Spectrum Focus->Acquire Process Process Data Acquire->Process End Analysis Complete Process->End

3. Data Analysis and Interpretation

3.1. Characteristic Raman Bands of this compound The Raman spectrum of TCZ contains specific vibrational bands corresponding to its key functional groups. The table below lists the major bands as identified in research studies [1] [5].

Raman Shift (cm⁻¹) Tentative Vibrational Assignment Molecular Group
~1421 Ring vibration Imidazole ring
~1591 Ring vibration Dichlorophenyl ring
~1348 Ring vibration Dichlorophenyl ring
~1208 Ring vibration Dichlorophenyl ring
~1031 Ring vibration Chlorothiophene ring
~833 Ring vibration Chlorothiophene ring
~693 Ring vibration Chlorothiophene ring
~594 Ring vibration Chlorothiophene ring

3.2. Data Processing Workflow Raw spectral data requires processing before final interpretation. The recommended steps are visualized below.

Start Raw Spectrum Crop Crop Region (≥3150 cm⁻¹) Start->Crop Baseline Baseline Correction (e.g., two-point linear) Crop->Baseline Scale Data Scaling (SNV or Min-Max) Baseline->Scale Analyze Analyze Peaks Scale->Analyze End Interpreted Data Analyze->End

  • Baseline Correction: A simple two-point linear correction is often effective. Draw a line between the first and last wavelengths of the spectrum and subtract it to remove fluorescence and linear offsets [3].
  • Data Scaling: Apply Standard Normal Variate (SNV) or min-max normalization per sample to facilitate comparison and improve model performance [3].

4. Advanced and Emerging Applications

  • Quality Control and Process Monitoring: Raman, particularly with FT-Raman, NIR, and FTIR-ATR, has been identified as one of the best methods for the direct identification of TCZ in ovules and nail lacquers without extensive sample preparation, enabling online process analysis [1].
  • Surface-Enhanced Raman Spectroscopy (SERS) for Drug Delivery: Studies on TCZ assembled on gold nanoparticles (AuNPs) show that the drug binds to Au via the nitrogen atom in its imidazole group. SERS can be used to monitor this interaction, which is valuable for developing enhanced drug delivery systems [5].
  • Microbiological Quality Control and Sterility Testing: Raman spectroscopy is a promising, label-free technique for identifying microorganisms at the single-cell level. It can differentiate species based on their unique biochemical fingerprints (proteins, nucleic acids, lipids). This application is being explored for rapid sterility testing of complex pharmaceutical formulations, including silica-based drug delivery systems, with results available in minutes rather than days [2] [4].

References

Comprehensive Application Notes and Protocols: NIR Spectroscopy for Online Quality Control of Tioconazole in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NIR Spectroscopy and Tioconazole Analysis

Near-infrared (NIR) spectroscopy has emerged as a powerful analytical technique in the pharmaceutical industry for real-time quality control and process monitoring. This non-destructive analytical method utilizes the spectral region between 780 and 2500 nanometers, where molecular bonds produce overtone and combination vibrations that provide chemical and physical information about samples. The fundamental advantage of NIR spectroscopy for pharmaceutical applications lies in its ability to analyze samples without extensive preparation, providing rapid results for timely decision-making in manufacturing environments. These characteristics make it particularly valuable for Process Analytical Technology (PAT) initiatives, which aim to enhance pharmaceutical manufacturing through real-time monitoring and control.

This compound (TCZ), a broad-spectrum imidazole antifungal agent, demonstrates significant activity against Candida albicans and other fungal species, making it valuable for topical treatment of superficial mycoses and vaginal candidiasis. Conventional quality control methods for this compound, including HPLC, infrared spectroscopy, and thin-layer chromatography, often require skilled manpower, significant organic solvents, and are time-consuming with limited suitability for real-time analysis. The transformative potential of NIR spectroscopy addresses these limitations by enabling rapid, non-destructive analysis of this compound in both bulk material and finished pharmaceutical dosage forms such as ovules and nail lacquers. This application note provides detailed protocols for implementing NIR spectroscopy methodologies that comply with regulatory guidelines for pharmaceutical quality control.

NIR Method Development for this compound Analysis

Instrumentation and Sample Preparation

The foundation of a successful NIR method depends on appropriate instrument selection and sample handling protocols. For this compound analysis, Fourier Transform Near-Infrared (FT-NIR) spectrometers provide the required spectral resolution and stability for quantitative analysis. According to recent studies, the recommended spectral range for this compound analysis is 400-2500 nm, which captures the fundamental vibrational information related to its chemical structure [1]. For direct analysis of intact dosage forms, fiber-optic probes enable non-contact measurements while maintaining spectral quality. These probes can be implemented in various production settings, including inline monitoring of mixing processes or at-line verification of intermediate and final products.

Sample preparation protocols vary based on the pharmaceutical formulation being analyzed. For this compound raw material (bulk powder), approximately 700 mg should be placed in a circular quartz cell for solids analysis [1]. For semisolid formulations like TCZ ovules (containing 14.3% w/w TCZ in liquid and solid vaseline) and liquid formulations like TCZ nail lacquer (containing 28.0% w/w TCZ in ethyl acetate with undecylenic acid), approximately 1 mL of sample should be placed in a circular quartz cell for liquids [1]. To ensure representative sampling and sufficient signal-to-noise ratio, all samples should be measured in triplicate and averaged, with each measurement consisting of 7-20 scans depending on the required precision [1]. Crucially, NIR spectroscopy requires no additional sample treatment beyond presentation in appropriate containers, highlighting its advantage as a green analytical technique that minimizes solvent usage and waste generation.

Spectral Acquisition Parameters

Table: Optimal Spectral Acquisition Parameters for this compound Formulations

Parameter Bulk Powder Ovules Nail Lacquer
Spectral Range 400-2500 nm 400-2500 nm 400-2500 nm
Number of Scans 7 20 20
Resolution 4 cm⁻¹ 4 cm⁻¹ 4 cm⁻¹
Measurement Mode Reflectance Transflectance Transflectance
Temperature Control 30°C 30°C 30°C
Sample Replicates 3 3 3

Chemometric Analysis and Data Processing

Multivariate Calibration Development

The complexity of NIR spectral data necessitates multivariate analysis to extract meaningful chemical information. For this compound quantification, Partial Least Squares (PLS) regression has proven highly effective for developing robust calibration models that correlate spectral variations with component concentrations [2] [3]. The model development process begins with collecting spectra from calibration samples with known this compound concentrations that span the expected range in production samples. For a typical this compound nail lacquer containing 28.0% w/w API, the calibration set should include samples ranging from approximately 20-35% w/w to account for expected manufacturing variability [1].

Critical spectral preprocessing techniques must be applied to minimize non-chemical spectral variations while enhancing the chemical signal. The recommended preprocessing sequence includes: (1) Standard Normal Variate (SNV) transformation to reduce scattering effects from particle size differences; (2) Savitzky-Golay first derivative (with 5-point smoothing and second-order polynomial) to resolve overlapping peaks and eliminate baseline shifts; and (3) Mean Centering to improve model stability. Following preprocessing, the dataset should be divided using a Kennard-Stone algorithm to ensure representative selection of calibration (70-80%) and validation (20-30%) sets. Optimal model complexity should be determined through cross-validation, selecting the number of latent variables that minimizes the Root Mean Square Error of Cross-Validation (RMSECV) without overfitting.

Model Validation and Performance Metrics

Table: Acceptance Criteria for this compound NIR Method Validation

Validation Parameter Acceptance Criteria Typical Values for TCZ
Range 80-120% of target concentration 20-35% w/w (nail lacquer)
Linearity (R²) ≥ 0.990 0.995-0.999
Accuracy (% Recovery) 98-102% 99-101%
Precision (RSD) ≤ 2% 0.5-1.5%
RMSECV < 2% of target concentration 0.2-0.5% w/w
RPD > 3 4-8
SEC < 2% of target concentration 0.3-0.6% w/w

Comprehensive model validation must demonstrate that the NIR method is fit for its intended purpose following ICH guidelines. The Residual Predictive Deviation (RPD), calculated as the ratio of the standard deviation of the reference data to the Standard Error of Prediction (SEP), should exceed 3 for quality control applications [3]. For this compound analysis, successful models typically achieve RPD values of 4-8, indicating robust predictive ability [1]. The validation process should also include an external test set with samples not included in model development to verify real-world performance. Additionally, the model must be monitored for model drift over time through periodic analysis of control samples, with recalibration performed when prediction errors exceed established control limits.

Experimental Protocols for this compound Analysis

Protocol 1: Quantitative Analysis of this compound in Nail Lacquer

Purpose: To quantify this compound content in nail lacquer formulations (28.0% w/w target) using NIR spectroscopy with minimal sample preparation.

Materials and Equipment:

  • FT-NIR spectrometer with fiber optic probe
  • Quartz liquid cell (1 mm path length)
  • This compound nail lacquer samples (test and validation sets)
  • Reference standards for method validation

Procedure:

  • Instrument Preparation: Power on the NIR spectrometer and allow it to stabilize for 30 minutes. Collect background spectrum with empty liquid cell.
  • Sample Loading: Homogenize the nail lacquer by shaking for 30 seconds. Pipette 1 mL of sample into the quartz liquid cell, ensuring no air bubbles are present.
  • Spectral Acquisition: Position the cell in the spectrometer and collect triplicate spectra using the parameters specified in Section 2.2.
  • Quality Check: Examine replicate spectra for consistency (correlation >0.99 between replicates).
  • Prediction: Apply the pre-validated PLS model to the averaged spectrum to determine this compound concentration.
  • System Suitability: Analyze a quality control standard (28.0% w/w this compound) to verify system performance. The result should be within 98-102% of the reference value.

Troubleshooting: If sample evaporation is suspected (shift in ethyl acetate peaks), analyze a fresh aliquot. For heterogeneous samples, increase the number of replicates or implement mixing between measurements.

Protocol 2: Identity Testing of this compound Raw Material

Purpose: To verify the identity of this compound raw material using NIR spectroscopy and multivariate classification.

Materials and Equipment:

  • NIR spectrometer with reflectance accessory
  • Quartz sample cup for powders
  • This compound reference standard

Procedure:

  • Sample Presentation: Fill the sample cup with approximately 700 mg of this compound raw material. Level the powder surface without compaction.
  • Spectral Collection: Collect triplicate spectra as described in Section 2.2.
  • Spectral Matching: Compare the sample spectrum against the approved reference spectrum library using correlation algorithms or Principal Component Analysis (PCA).
  • Acceptance Criteria: The sample spectrum must show a correlation coefficient ≥0.95 with the reference spectrum and fall within the established PCA confidence limits for approved material.

G start Start NIR Identity Test prep Sample Preparation Fill cup with 700 mg powder start->prep acquire Spectral Acquisition Collect 7 scans, 3 replicates prep->acquire preprocess Spectral Preprocessing SNV + 1st Derivative acquire->preprocess compare Compare to Reference Library preprocess->compare match Spectrum Matches (Correlation ≥ 0.95) compare->match Pass fail Identity Failed Material Rejected compare->fail Fail reject Identity Confirmed Material Approved match->reject

Implementation in Pharmaceutical Manufacturing

Online Quality Control System Configuration

Implementing NIR spectroscopy for online quality control of this compound requires careful integration into the manufacturing workflow. For nail lacquer production, the optimal configuration includes a fiber-coupled NIR probe installed directly in the mixing vessel to monitor drug concentration throughout the compounding process. This enables real-time assessment of homogeneity and detection of potential segregation before the product is filled into final containers. The system should be calibrated to detect this compound concentrations within ±5% of the target value, with automated alerts triggered when measurements fall outside established control limits (typically ±3% of target concentration). For ovule production, a transflectance probe positioned after the filling station can provide 100% product verification without compromising packaging integrity.

The data acquisition frequency should be optimized based on process criticality and risk assessment. For critical process parameters like active ingredient concentration, continuous monitoring (every 30-60 seconds) is recommended during the mixing phase. For final product verification, a single measurement per unit is sufficient. All spectral data and predictions should be automatically recorded in a secure database with audit trail functionality to meet regulatory requirements. The implementation should include routine performance verification using standardized reference materials to ensure continuous reliability of the NIR methods throughout their lifecycle.

Continuous Process Monitoring and Control

Process Analytical Technology (PAT) implementation for this compound manufacturing enables real-time release testing and enhanced process understanding. The NIR system can be integrated with process control software to automatically adjust manufacturing parameters when deviations are detected. For example, if this compound concentration in the nail lacquer mixing tank falls below the lower control limit, the system can trigger the addition of more active ingredient without operator intervention. This closed-loop control strategy significantly reduces batch rejection rates and improves overall manufacturing efficiency.

Table: NIR Application Points in this compound Manufacturing

Manufacturing Stage Application Measurement Mode Control Strategy
Raw Material Receiving Identity testing Reflectance Material approval/rejection
Compounding Concentration monitoring Transflectance Automated ingredient adjustment
Mixing Homogeneity assessment Transflectance Mixing time optimization
Filling Final product verification Transflectance 100% quality verification
Stability Studies Degradation monitoring Reflectance Shelf-life determination

Regulatory Compliance and Method Lifecycle Management

The implementation of NIR methods for pharmaceutical quality control must adhere to regulatory guidelines outlined in international standards. The European Medicines Agency (EMA) guideline "The use of near infrared spectroscopy by the pharmaceutical industry and the data requirements for new submissions and variations" provides specific recommendations for NIRS procedure validation and lifecycle management [4]. Similarly, the U.S. Food and Drug Administration (FDA) emphasizes method robustness and model maintenance in Process Analytical Technology (PAT) guidance documents.

A comprehensive method validation package should include: (1) Design of Experiments (DoE) approach for establishing calibration models; (2) Robustness testing evaluating the impact of minor method variations; (3) Specificity demonstration proving the method can distinguish this compound from potential interferents; and (4) Stability assessment of the model performance over time. For regulatory submissions, the NIRS procedure scope must be clearly defined, including all intended applications and any limitations. During routine use, a lifecycle management program should be implemented, including periodic model performance verification and procedures for model updates when process or formulation changes occur.

G start NIR Method Lifecycle define Define Scope & Requirements start->define develop Method Development & Optimization define->develop validate Method Validation & Documentation develop->validate approve Regulatory Submission & Approval validate->approve approve->define Revision Required implement Implementation & Routine Use approve->implement Approved monitor Performance Monitoring implement->monitor update Method Update & Maintenance monitor->update update->implement Optimized

Conclusion

NIR spectroscopy represents a transformative approach to quality control in this compound pharmaceutical products, offering significant advantages over traditional analytical methods. The non-destructive nature, minimal sample preparation, and rapid analysis capabilities enable real-time decision-making throughout the manufacturing process. When properly validated and implemented according to regulatory guidelines, NIR methods provide accurate and precise quantification of this compound in various dosage forms while supporting the principles of Quality by Design (QbD) and Process Analytical Technology (PAT). The protocols outlined in this application note provide a foundation for successful implementation, from initial method development through routine manufacturing control and continuous improvement.

As the pharmaceutical industry continues to embrace advanced analytics and process automation, NIR spectroscopy is poised to play an increasingly vital role in quality assurance. The ongoing miniaturization of NIR instruments further expands possibilities for decentralized testing and point-of-use applications, potentially revolutionizing quality control paradigms in pharmaceutical manufacturing. For this compound and other antifungal formulations, these advancements promise enhanced product quality, reduced manufacturing costs, and ultimately, more reliable patient therapies.

References

tioconazole topical cream preparation methodology

Author: Smolecule Technical Support Team. Date: February 2026

Conventional Tioconazole Cream Preparation

While a complete, detailed laboratory protocol for a simple this compound cream is not available in the searched sources, a patent for a vaginal ointment provides some insight into formulation components and a high-level preparation process [1].

Table 1: Exemplary Composition of a this compound Vaginal Ointment [1]

Component Category Example Ingredient Function
Active Ingredient This compound (1-3% w/w) Antifungal Agent
Ointment Base Vaseline, Liquid Paraffin, Glycerol Vehicle/Carrier
Penetration Aid Menthol Enhances skin absorption
Preservative Benzoic Acid, Sorbic Acid Prevents microbial growth
Other Excipients Polyethylene Glycol 600, Ethyl Cellulose Stabilizers, Thickeners

The preparation method, as described, involves several key steps [1]:

  • Pulverization: this compound and menthol are pulverized into a fine powder.
  • Mixing & Grinding: The powdered active ingredients are mixed with pharmaceutical excipients and ground thoroughly.
  • Heating & Stirring: The mixture is heated to a molten state with continuous stirring.
  • Homogenization: The molten mixture is stirred until a homogeneous ointment is formed.
  • Packaging: The final product is dispensed into tubes.

Advanced Protocol: this compound Pickering Emulsion for Nail Treatment

A 2020 study presents a nanotechnological approach to formulate this compound Pickering Emulsions (PEs) for the topical treatment of onychomycosis (nail fungus). This formulation offers a potentially more effective alternative to conventional creams or lacquers by providing better nail penetration and targeted drug delivery [2].

Formulation Rationale and Composition

The goal is to create an oil-in-water (o/w) emulsion stabilized by solid silica nanoparticles (SNPs) instead of traditional surfactants. This system combines this compound (TIO) with Melaleuca alternifolia (Tea Tree) essential oil (MA EO), which exhibits a proven synergistic antifungal effect [2].

Table 2: Composition of this compound Pickering Emulsion [2]

Component Chemical/Description Function in Formulation
Oil Phase Melaleuca alternifolia Essential Oil (MA EO) Solvent for TIO; Synergistic antifungal agent
Active Ingredient This compound (TIO) Broad-spectrum antifungal drug
Stabilizing Particles Hydrophobically-modified Silica Nanoparticles (SNPs) Irreversibly adsorb at oil-water interface to stabilize emulsion droplets
Aqueous Phase Deionized Water Continuous phase of the o/w emulsion
Detailed Experimental Workflow

The experimental procedure is visualized in the following workflow and described in detail thereafter.

Step 1: Synthesis and Modification of Silica Nanoparticles (SNPs)

  • Synthesis: Prepare monodispersed, spherical silica nanoparticles of defined sizes (e.g., 20 nm, 50 nm, 100 nm) using a method like the Stöber process [2].
  • Surface Modification: Treat the native, hydrophilic SNPs with organosilane agents (e.g., hexamethyldisilazane) to create partially hydrophobic surfaces. This tailored wettability is crucial for the SNPs to adsorb effectively at the oil-water interface [2].
  • Characterization: Confirm the size, polydispersity index (PDI), and surface modification of the SNPs using Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared (FTIR) spectroscopy [2].

Step 2: Preparation of the Drug-Loaded Oil Phase

  • Dissolve a specified concentration of this compound directly into the Melaleuca alternifolia essential oil. The lipophilic nature of TIO allows it to dissolve in the lipophilic EO [2].

Step 3: Formation of Pickering Emulsion (PE)

  • Combine the TIO-MA oil phase, the modified SNPs, and deionized water in a defined ratio.
  • Subject the mixture to high-energy emulsification (e.g., high-shear homogenization or ultrasonication) to form stable, fine emulsion droplets. The SNPs spontaneously and irreversibly adsorb onto the droplet surfaces, forming a protective shell [2].

Step 4: Characterization and In-Vitro Evaluation

  • Emulsion Characterization: Analyze the PEs for droplet size, size distribution, and emulsion type (e.g., via conductivity measurements). Monitor physical stability over time [2].
  • In-Vitro Diffusion Study: Perform drug release/diffusion studies through artificial membranes that mimic the nail plate. Compare the performance of the PEs against control formulations like conventional emulsions (CE) or ethanolic solutions (ES) [2].
  • Antifungal Activity Assay: Evaluate the in vitro antifungal efficacy of the formulations against key pathogens such as Candida albicans and Trichophyton rubrum to demonstrate the synergistic effect of the TIO and MA EO combination [2].
Key Technical Parameters and Results

Critical parameters from the research are summarized below for easy comparison and replication.

Table 3: Key Technical Parameters and Findings [2]

Parameter Condition/Result Significance
SNP Size 20 nm, 50 nm, 100 nm Influences droplet size and stability of PEs
SNP Hydrophobicity Partially hydrophobic (surface-modified) Essential for effective adsorption and stabilization
MA EO Main Components p-cymene (35.2%), terpinene-4-ol (32.5%) Contributes to antifungal activity
Antifungal Effect Significant synergy between TIO and MA EO Overcomes resistance, enhances efficacy
Formulation Superiority PEs > Conventional Emulsions > Ethanolic Solution PEs provide better drug delivery and antifungal performance

Critical Considerations for Development

  • Stability: The PE formulation is highly stable due to the irreversible adsorption of solid particles, which prevents droplet coalescence more effectively than surfactant-stabilized emulsions [2].
  • Synergistic Action: The combination of this compound (which inhibits ergosterol synthesis) and Melaleuca alternifolia EO (which disrupts cell membranes) provides a multi-mechanistic attack on fungi, reducing the potential for resistance development [2].
  • Safety and Biocompatibility: Silica nanoparticles are recognized for their biocompatibility and low toxicity in topical applications, making them suitable for this use [2].
  • Regulatory and Quality Control: Ensure all raw materials, including the essential oil, meet pharmacopeial standards for quality and consistency. Strict quality control of SNP size and surface properties is crucial for batch-to-batch reproducibility.

Conclusion

While traditional cream formulations for this compound rely on standard semi-solid manufacturing techniques, recent research highlights the significant potential of advanced nanocarrier systems. The Pickering emulsion platform, utilizing silica nanoparticles and synergistic essential oils, represents a promising direction for enhancing the efficacy and targeted delivery of this compound in challenging topical infections like onychomycosis.

References

tioconazole HPLC peak tailing resolution optimization

Author: Smolecule Technical Support Team. Date: February 2026

How to Fix Peak Tailing in Tioconazole Analysis

Here are the most effective strategies to minimize or eliminate peak tailing, based on troubleshooting guides and specific applications for this compound.

Solution Strategy Implementation Example / Specific Recommendation Key Parameters / Notes
Operate at Lower pH Use mobile phase pH ≤ 3.0 [1] [2] [3]. Suppresses ionization of acidic silanol groups on silica stationary phase. Use columns stable at low pH (e.g., Agilent ZORBAX Stable Bond) [1].
Use a Highly Deactivated Column End-capped columns [1] [4], Type B silica [3], hybrid [2] [3], or charged surface hybrid (CSH) phases [5]. Modern, high-purity silica with reduced trace metal content minimizes unwanted interactions [2] [3]. A "low silanol activity" C18 column has been shown effective for this compound [6].
Optimize Mobile Phase Increase buffer concentration (>20 mM) [2] or use ion-pairing agents [7]. Helps mask residual silanol interactions. For MS compatibility, phosphoric acid can be replaced with formic acid [6].
Check for Column/Void Issues Reverse the column and flush with strong solvent [1] [4]. Addresses voids at column inlet or partially blocked inlet frits. Use in-line filters and guard columns for prevention [1].
Avoid Mass Overload Dilute the sample 10-fold and re-inject [1] [4]. If peak shapes improve, reduce absolute sample amount or volume injected, or use a higher-capacity stationary phase [1].

Detailed Experimental Protocols

Protocol 1: Optimizing Separation using Low pH and a Modern C18 Column

This approach is based on a general strategy for basic compounds and a specific application for this compound [1] [6].

  • Recommended Column: XSelect CSH C18 or a C18 column with "low silanol activity" [5] [6].
  • Mobile Phase: A mixture of Acetonitrile (MeCN), Water, and Phosphoric Acid. For Mass Spectrometry compatibility, replace Phosphoric Acid with Formic Acid [6].
  • pH Adjustment: Adjust the aqueous portion of the mobile phase to a pH of 3.0 or lower. Ensure the pH is measured accurately with a calibrated pH meter [1] [2].
  • Column Temperature: Can be run at ambient temperature or controlled at 25°C [5] [6].
  • Detection: UV detection at 219 nm is suitable for this compound and its related compounds [5].
Protocol 2: Method Transfer to Shorter Columns for Faster Analysis

Based on a USP method modernization for this compound, this protocol uses eXtended Performance (XP) columns with smaller (2.5 µm) particles on HPLC instrumentation, adhering to USP <621> guidelines [5].

  • Original USP Method: XSelect CSH C18, 4.6 x 250 mm, 5 µm column. Flow rate: 1.0 mL/min. Total run time: 30 minutes [5].
  • Modernized Method (Example): Transfer method to an XSelect CSH C18 XP, 4.6 x 150 mm, 2.5 µm column.
  • Scaled Flow Rate: 1.0 mL/min (maintained within USP <621> guidelines for a 43% reduction in run time) [5].
  • Key Change: The smaller particle size increases the column length-to-particle size ratio (L/dp), enhancing resolving power and allowing for a faster separation [5].
  • Sample Preparation: this compound sample prepared in 100% methanol [5].

Troubleshooting Logic for Peak Tailing

This workflow will help you diagnose and fix peak tailing problems in a logical sequence.

G Start Start: HPLC Peak Tailing with this compound Step1 Are all peaks in the chromatogram tailing? Start->Step1 Step2 Dilute sample 10x and re-inject Step1->Step2 Yes Step8 Focus on specific tailing peak(s) (Primarily basic compounds) Step1->Step8 No Step3 Problem solved? (Mass Overload Confirmed) Step2->Step3 Step4 Reverse & flush column, or replace guard column Step3->Step4 No End1 Issue Resolved: Continue with diluted sample or use higher capacity column Step3->End1 Yes Step5 Problem solved? (Column Issue Confirmed) Step4->Step5 Step6 Check instrument for extra-column volume Step5->Step6 No End2 Issue Resolved: Implement preventative maintenance Step5->End2 Yes Step7 Problem persists? Step6->Step7 Step9 Switch to a highly deactivated column (e.g., end-capped, Type B, Hybrid) Step7->Step9 Yes End3 Issue Resolved: Instrument flow path optimized Step7->End3 No Step8->Step9 Step10 Adjust mobile phase pH to ≤ 3.0 Step9->Step10 Step11 Add/optimize buffer (>20 mM) or additives Step10->Step11

Frequently Asked Questions

What is the primary cause of peak tailing for a basic drug like this compound?

The dominant cause is unwanted secondary interactions between the basic functional groups of the analyte and ionized, acidic silanol (Si-OH) groups on the surface of the silica-based stationary phase [1] [3] [7]. At a mobile phase pH above approximately 2.5, these silanols become negatively charged and can strongly interact with positively charged basic compounds, causing part of the analyte molecules to be retained longer, which results in a tailing peak.

What is the difference between peak tailing and peak fronting?
  • Peak Tailing: The trailing edge of the peak is elongated, making the second half of the peak broader than the front half. It is often caused by secondary interactions with the stationary phase or column voids [3] [4].
  • Peak Fronting: The leading edge of the peak is broader than the trailing edge. It can be caused by column overload, poor sample solubility, or saturation of the stationary phase [3] [4].
Can changing the detection wavelength help with peak tailing?

Yes, in some cases. One research article on a this compound HPLC assay noted that severe peak tailing interfered with the assay of two impurities. They found that changing the detection wavelength was a means to discriminate against this interference, which helped enhance resolution [8].

References

tioconazole degradation products stability studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. Under what stress conditions is Tioconazole known to degrade? Current research indicates that this compound degrades under thermal stress. Unlike some other antifungals, a dedicated study specifically identifying its oxidative or photolytic degradation products was not available in the search results.

  • Thermal Degradation: Thermogravimetric analysis (TGA) shows a degradation peak at 297.8 °C [1].
  • Melting Point: The melting point of this compound is 82.8 °C, as determined by Differential Scanning Calorimetry (DSC) [1].

2. What analytical techniques are recommended for characterizing this compound and its stability? A combination of thermal, spectroscopic, and diffraction techniques provides a comprehensive characterization [1]. The table below summarizes suitable methods for different sample types.

Technique Usefulness for Bulk Powder Usefulness for Ovules Usefulness for Nail Lacquer
DSC / TGA Effective Effective Not Specified
X-ray Diffraction (XRD) Effective Effective Not Specified
FTIR-ATR Effective Less Effective Most Appropriate
Raman Spectroscopy Effective Effective Less Effective
NIR Spectroscopy Effective Effective Most Appropriate
NMR Effective for structure elucidation Not Specified Not Specified

> Important Note for Researchers: The methodologies referenced above are based on a 2018 publication [1]. You should always verify these protocols against the most recent literature and your internal quality standards before implementation.

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the identification and characterization of this compound, integrating the techniques mentioned in the FAQs.

TioconazoleAnalysis start This compound Sample thermal Thermal Analysis start->thermal spectroscopic Spectroscopic Analysis start->spectroscopic structural Structural & Morphological start->structural dsc DSC & TGA thermal->dsc mp Melting Point thermal->mp results Stability Profile & Characterization dsc->results Degradation Temp mp->results Melting Point ftir FTIR-ATR spectroscopic->ftir raman Raman spectroscopic->raman nir NIR spectroscopic->nir nmr NMR spectroscopic->nmr ftir->results Molecular Fingerprint nmr->results Unambiguous Structure xrd XRD structural->xrd sem SEM structural->sem xrd->results Crystallinity sem->results Particle Size & Morphology

Detailed Experimental Protocols

1. Thermal Analysis Protocol (DSC & TGA) This protocol determines the melting point, enthalpy, and thermal degradation profile of this compound [1].

  • Sample Preparation: Place ~2 mg of API or ~5-6 mg of commercial product in a closed aluminum pan with a pinhole.
  • Instrument Settings:
    • Atmosphere: Nitrogen, constant flow (8 L/h for DSC, 30 mL/min for TGA).
    • Heating Rate: 10 °C/min.
    • DSC Range: Heat from 40 °C to 145 °C, then cool to 55 °C at 5 °C/min.
    • TGA Range: Heat from room temperature to 600 °C.
  • Data Interpretation: Identify the melting onset temperature and the peak of thermal degradation.

2. Spectroscopic Identification Protocol (FTIR-ATR) This method provides a molecular fingerprint for this compound identification, especially in nail lacquer formulations [1].

  • Sample Preparation: Place ~20 mg of raw material or a small amount of the commercial product directly on the ATR crystal.
  • Instrument Settings:
    • Wave Number Range: 4000–600 cm⁻¹.
    • Resolution: 4 cm⁻¹.
    • Scans: 20 scans per measurement.
    • Temperature: Standardize to 30 °C.
  • Procedure: Acquire the spectrum and compare the characteristic bands against a reference spectrum of this compound raw material.

References

tioconazole analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Modern Method Validation

The International Council for Harmonisation (ICH) has modernized its approach to analytical procedures, shifting from a one-time validation event to a continuous lifecycle model [1]. This is governed by two key guidelines:

  • ICH Q2(R2): Validation of Analytical Procedures provides the framework for validating the fundamental performance characteristics of a method [2].
  • ICH Q14: Analytical Procedure Development encourages a systematic, risk-based approach to development, which leads to more robust and easily validated methods [3]. It introduces the concept of an Analytical Target Profile (ATP)—a prospective summary of the method's intended purpose and required performance criteria [1] [4].

The flowchart below illustrates the analytical procedure lifecycle under this enhanced approach.

Start Define Analytical Target Profile (ATP) A Analytical Technique Selection Start->A B Risk Assessment & Method Development (Identify CMPs, establish MODR) A->B C Method Validation (Demonstrate fitness for purpose) B->C D Routine Use & Continuous Monitoring C->D E Lifecycle Management (Handles changes & improvements) D->E E->D Feedback Loop

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters for a Tioconazole HPLC method according to ICH Q2(R2)? For a stability-indicating HPLC method for this compound, you must validate the parameters listed in the table below [5] [1]. These ensure your method is accurate, precise, and specific for its intended use.

Validation Parameter Definition & Methodology for this compound Assay Typical Acceptance Criteria
Accuracy Closeness to true value. Assess via spike recovery in placebo or standard addition for drug product [5]. Recovery of 98–102% for API [5].
Precision Repeatability: Multiple injections of homogeneous sample [5]. RSD < 2.0% for peak area (system precision); RSD < 3.0% for analysis repeatability [5].
Intermediate Precision: Inter-day, inter-analyst, inter-instrument variation [1]. No significant variation found.
Specificity Ability to measure this compound unequivocally amid impurities, degradants, or excipients. Proven via forced degradation studies and peak purity analysis (PDA or MS) [5]. Baseline separation (Resolution ≥ 1.5) of all critical peaks; Peak purity passes [5].
Linearity & Range Linearity: Direct proportionality of response to concentration. Prepare standard solutions at 5+ levels [1]. Correlation coefficient (r) > 0.999 [5].
Range: Interval from LOQ to 120% of test concentration demonstrating suitable linearity, accuracy, and precision [1]. e.g., 50-150% of assay concentration.
LOD & LOQ LOD: Lowest detectable amount. Based on S/N (~3:1) [1]. S/N ≥ 3.
LOQ: Lowest quantifiable amount with accuracy and precision. Based on S/N (~10:1) and RSD ≤ 20% at that level [1] [4]. S/N ≥ 10; RSD ≤ 20%.
Robustness Capacity to remain unaffected by small, deliberate method parameter variations. Evaluated via Design of Experiments (DoE) [6] [4]. Method meets system suitability despite variations.

Q2: A common issue is variable resolution between this compound and a critical impurity. How can I troubleshoot this? This is a classic symptom of a method operating in a non-robust region. The enhanced approach in ICH Q14 is ideal for solving it.

  • Root Cause: Small, uncontrolled variations in critical method parameters (CMPs)—like mobile phase pH, gradient slope, or column temperature—are likely causing the selectivity shift [6].
  • Investigation Protocol:
    • Risk Assessment: Use a fishbone diagram or FMEA to identify CMPs affecting resolution (e.g., % organic solvent, buffer concentration, temperature) [4] [3].
    • Design of Experiments (DoE): Don't use a "one-factor-at-a-time" approach. Instead, employ a DoE (e.g., a fractional factorial or Central Composite Design) to systematically study the impact of these parameters and their interactions on resolution and other critical responses [6] [4].
    • Establish a Method Operable Design Region (MODR): The DoE will help you define a multidimensional region of method parameters where satisfactory resolution is consistently achieved. Operating within this MODR ensures robustness [6].

Q3: How do I manage changes to an already-validated this compound method? The lifecycle management concept in ICH Q12 and Q14 provides a structured path for this.

  • Assess the Change Impact: Evaluate the proposed change against the method's Established Conditions (ECs). ECs are the legally binding set points or ranges required for the procedure to perform as validated [3].
  • Leverage Your Knowledge: If you developed the method using the enhanced approach and have a documented MODR, a change within that pre-approved range may only require notification to regulators, not prior approval [3]. For changes outside known ranges, a Post-Approval Change Management Protocol (PACMP) can be submitted to streamline the process [3].

Troubleshooting Guide: Common HPLC Validation Issues

Issue Potential Root Cause Investigation & Resolution Protocol

| Poor Peak Shape | - Column degradation (pH/temp)

  • Silanol interactions
  • Incompatible injection solvent | 1. Check System Suitability: Confirm column integrity.
  • Modify Mobile Phase: Test addition of amine modifiers (e.g., TEA) to block silanol sites [4].
  • Match Solvents: Ensure injection solvent strength is ≤ mobile phase. | | Failing LOQ Precision | - Instrument noise/drift
  • Non-ideal detector settingscolumn="" confirm="" robustness="" shifting="" system="" tight="" vial="" -="" 1.="" 10="" 2.="" 3.="" [bgcolor="transparent" [6] [4].="" [4].="" [color="#4285F4" [label="Method Validation\nVerify ATP is met" [shape="rectangle" ]="" ```dot="" a="" adsorption="" analytical="" and="" approach="" aqbd="" atp="" baseline="" batch-to-batch="" below="" buffer="" by="" color="#5F6368" column="" composition="" control="" control:="" controlled="" design="" detection="" development="" development.="" diagram="" digraph="" diluent:="" doe="" during="" each="" edge="" ensure="" establishing="" fillcolor="#4285F4" follow="" fontcolor="white" fontname="Arial" fontsize="12" for="" graph="" ich="" if="" impact="" implement="" in="" injection="" injector="" instability="" integrates="" key="" loq="" lots="" low-adsorption="" method="" method,="" mobile="" multiple="" n="" n:="" needed="" node="" noise="" of="" optimize="" or="" organic="" performance:="" ph="" ph,="" phase="" precision="" preparation="" principles="" q14="" q2(r2).="" qualify="" quality="" range="" retention="" risk="" robust="" s="" sample="" sample.="" select="" small="" solvent.="" sourcing:="" stages="" standard.="" strict="" strong="" suitable,="" suppliers="" systematic="" temperature="" temperature,="" temperature.="" test="" testing:="" the="" this="" times="" this compound="" to="" tolerances="" truly="" use="" validate="" validation.="" variability="" variation="" variations="" verify="" vials="" visualizes="" volume="" wavelength="" which="" with="" workflow="" workflow,="" {="" |="" ≥=""> Select -> Risk -> DoE -> Control -> Validate }

References

Techniques for Tioconazole Sample Preparation & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main spectroscopic techniques used for tioconazole in different dosage forms, along with key considerations for sample preparation [1]:

Technique Recommended Dosage Form Sample Preparation Core Considerations
Differential Scanning Calorimetry (DSC) Bulk powder, Ovules Sample mass: ~2 mg for API, ~5-6 mg for commercial products. Use closed aluminum pans with a pinhole. Heating rate: 10°C/min [1].
Thermogravimetry (TG) Bulk powder, Ovules Sample mass: ~8 mg. Heating rate: 10°C/min under nitrogen atmosphere (30 mL/min) to avoid thermo-oxidative reactions [1].
Fourier Transform Infrared (FTIR-ATR) Bulk powder, Nail lacquer Standardize the amount of sample (~20 mg), pressure, and temperature (30°C). Diamond ATR crystal is used. Average 20 scans at 4 cm⁻¹ resolution [1].
Near Infrared (NIR) Spectroscopy Bulk powder, Ovules, Nail lacquer Solid samples: 700 mg in a quartz cell. Liquid/semi-solid: 1 mL in a liquid cell. Average of 7 scans. Measure in triplicate [1].
Raman Spectroscopy Bulk powder, Ovules Samples (~1 cm³) are placed in closed glass vials. Laser excitation: 785 nm. Spectral range: 2875–230 cm⁻¹ [1].
X-ray Diffraction (XRD) Bulk powder, Ovules Solid samples: 500 mg. Liquid/semi-solid: 1 mL. Scanning region: 2θ between 5° and 40° at a rate of 0.02°/s [1].

Common Errors in Spectroscopic Analysis

Sample preparation is critical, as it accounts for a significant percentage of analytical errors [2]. Here are common mistakes to avoid across different techniques:

Error Category Specific Mistakes & Impacts Best Practices to Avoid Errors

| General Sample Prep | Inadequate Grinding: Large particles scatter light, causing sloping baselines and distorted peaks (Christiansen effect) [3]. Incorrect Concentration: Too much sample causes total absorption (saturated peaks); too little gives weak signals [3]. | Grind solids to fine, uniform powder. Optimize sample concentration to avoid saturation or excessive noise [2]. | | IR Spectroscopy | Thick Sample Films: Causes 0% transmittance, broad/flat-topped peaks [3]. Water Contamination: Strong broad peak ~3200-3500 cm⁻¹ obscures O-H/N-H signals [3]. Residual Solvent: Solvent peaks appear in spectrum, overwhelming sample data [3]. | Ensure thin, capillary-like films for liquids. Use dry solvents/materials. Dry samples completely to eliminate solvent [3]. | | Raman Spectroscopy | Incorrect Processing Order: Normalizing spectra before background correction introduces bias [4]. Skipping Calibration: Wavelength drifts are misinterpreted as sample changes [4]. | Follow correct data pipeline: cosmic spike removal > calibration > baseline correction > normalization [4]. | | Spectrophotometry (UV-Vis) | Stray Light: Causes non-linear response and inaccurate absorbance, especially at high values [5]. Incorrect Wavelength Calibration: Results in shifted absorption maxima [5]. | Use holmium oxide or didymium filters for wavelength checks. Employ cutoff filters to test for stray light [5]. |

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Thermal Analysis (DSC/TG)

This protocol is suitable for this compound bulk powder and ovules [1].

  • Sample Weighing: Accurately weigh approximately 2 mg of pure this compound API or 5-6 mg of a commercial ovule formulation.
  • Pan Preparation: Place the sample in a closed aluminum crucible. Pierce the lid with a pin-hole to allow pressure equilibration from any expanding gases or residual solvents.
  • Instrument Parameters:
    • Atmosphere: Pure nitrogen gas.
    • Gas Flow: 8 L/h for DSC; 30 mL/min for TG.
    • Temperature Program: Heat from 40°C to 145°C at a constant rate of 10°C per minute.
Protocol 2: Sample Preparation for FTIR-ATR Analysis

This protocol is suitable for this compound bulk powder and nail lacquer formulations [1].

  • Sample Handling: For bulk powder, place approximately 20 mg directly onto the diamond ATR crystal. For nail lacquer, apply a small, uniform amount directly to the crystal.
  • Standardization: Ensure the pressure applicator is tightened to a consistent level for all measurements to ensure good sample-crystal contact.
  • Data Acquisition:
    • Set the spectrometer to acquire data over the wavenumber range of 4000–600 cm⁻¹.
    • Set the resolution to 4 cm⁻¹ and collect an average of 20 scans per measurement to ensure a good signal-to-noise ratio.
    • Maintain a constant temperature, ideally 30°C, using the temperature control unit.

Workflow Diagrams

The following diagram illustrates the general decision-making process for selecting a characterization technique based on your sample type and analysis goals:

G Start Start: this compound Sample Analysis Formulation What is the sample formulation? Start->Formulation BulkOvule Bulk Powder or Ovules Formulation->BulkOvule NailLacquer Nail Lacquer Formulation->NailLacquer Tech1 Applicable Techniques: DSC, TG, XRD, NIR, Raman BulkOvule->Tech1 Tech2 Applicable Techniques: NIR, FTIR-ATR NailLacquer->Tech2 Prep1 Follow Protocol for Thermal Analysis or FTIR-ATR Tech1->Prep1 Prep2 Follow Protocol for FTIR-ATR Tech2->Prep2 Analyze Acquire and Analyze Data Prep1->Analyze Prep2->Analyze

The data analysis pipeline for Raman spectroscopy, in particular, must be followed in a strict sequence to avoid common mistakes and overfitting. The workflow is as follows [4]:

G Start Start: Raw Raman Spectrum Step1 1. Remove Cosmic Spikes Start->Step1 Step2 2. Wavenumber & Intensity Calibration Step1->Step2 Step3 3. Baseline Correction (for fluorescence) Step2->Step3 Step4 4. Denoising Step3->Step4 Step5 5. Spectral Normalization Step4->Step5 Step6 6. Feature Extraction/ Dimension Reduction Step5->Step6 Step7 7. Machine Learning/ Chemometric Modeling Step6->Step7 End Model Interpretation & Validation Step7->End

References

tioconazole process monitoring manufacturing scale-up

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Process Monitoring

The table below compares the key analytical techniques suitable for monitoring tioconazole in bulk material and pharmaceutical formulations.

Analytical Technique Key Application in this compound Monitoring Notable Advantages Key Parameters/Findings
HPLC (Organic Impurities) Separation and quantification of this compound and its related compounds (A, B, C) [1]. High selectivity for impurity profiling; methods can be optimized for throughput [1]. Original USP method: 4.6 x 250 mm, 5 µm column, 30 min run time [1].
FTIR-ATR Spectroscopy Identification of this compound in bulk material and nail lacquer formulations [2]. Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. Effective for direct analysis of complex samples like nail lacquer [2].
NIR Spectroscopy Identification of this compound in bulk material, ovules, and nail lacquer [2]. Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. Ideal for online process analysis of solid and semi-solid dosage forms [2].
Raman Spectroscopy Identification of this compound in bulk material and ovules [2]. Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. Effective for direct analysis of complex samples like ovules [2].
DSC & Thermogravimetry Determination of melting point, purity, stability, and degradation profile [2]. Reveals key physicochemical properties like polymorphism and stability [2]. Melting point: 82.8 °C; Degradation onset: ~297.8 °C [2].
Microbiological Assay Quantitative determination of this compound in pure form and pharmaceutical formulations [3]. Measures biological activity directly. Utilizes agar disk diffusion technique and measures inhibition zones [3].
Charge-Transfer Spectrophotometry Quantitative determination of this compound in pure form [3]. High sensitivity. Forms complex with chloranilic acid; measured at 530 nm [3].

Detailed Experimental Protocols

HPLC Method for Organic Impurities (USP Method Optimization)

This protocol, adapted from the USP monograph, details the separation of this compound from its related compounds and how to optimize it for faster analysis [1].

  • Mobile Phase: 44:40:28 Acetonitrile/Methanol/Water with 2 mL Ammonium hydroxide [1].
  • Separation Mode: Isocratic [1].
  • Detection: PDA detector at 219 nm [1].
  • Column: L1-designated column (e.g., XSelect CSH C18) [1].
  • Flow Rate: 1.0 mL/min (original method) [1].
  • Temperature: 25 °C [1].

Optimization via USP <621> Guidelines: You can significantly reduce the 30-minute run time by using columns with smaller particle sizes while staying within USP <621> guidelines [1].

  • Using an XSelect CSH C18, 4.6 x 150 mm, 2.5 µm column reduces run time by 43% and increases resolution between critical pairs [1].
  • Using an XSelect CSH C18, 4.6 x 100 mm, 2.5 µm column reduces run time by 57%, with a modest decrease in resolution that is often acceptable [1].
Spectroscopic Identification Methods

For rapid, non-destructive identification and quality control, spectroscopic methods are highly effective. The following workflow outlines a strategic approach for method selection and validation.

G Start Start: API and Formulation Analysis BulkAPI Bulk API Characterization Start->BulkAPI Formulation Formulation-Specific Method BulkAPI->Formulation Ovules For Ovules: DSC, TG, XRD, NIR, Raman Formulation->Ovules NailLacquer For Nail Lacquer: NIR, FTIR-ATR Formulation->NailLacquer Validate Validate Method per ICH Guidelines Ovules->Validate NailLacquer->Validate Deploy Deploy for Online Quality Control Validate->Deploy

Frequently Asked Questions (FAQs)

Q1: How can I increase throughput for the compendial HPLC impurity method without violating USP guidelines?

A: You can leverage the allowances in USP General Chapter <621> to modernize the method [1]. By switching from a 5 µm column to a 2.5 µm particle size column (e.g., XSelect CSH C18), you can reduce run times and solvent consumption by up to 57% while maintaining resolution between critical impurity pairs. The guidelines permit a -50% change in particle size and a ±70% change in column length [1].

Q2: Which technique is best for direct, non-destructive analysis of this compound in different dosage forms?

A: The "best" technique depends on the formulation [2]:

  • For ovules: DSC, TG, XRD, NIR, and Raman spectroscopy are highly effective.
  • For nail lacquer: NIR and FTIR-ATR spectroscopy are the most appropriate techniques. These methods require little to no sample preparation and are suitable for online process analysis [2].
Q3: Our lab needs to determine biological activity, not just chemical concentration. What are our options?

A: A microbiological assay using the agar disk diffusion technique is appropriate. This method measures the zone of inhibition around a disk containing the sample against standard organisms, allowing for the quantitative determination of this compound's potency in both pure form and formulations [3].

Q4: What are the key thermal properties of this compound I should know for process scale-up?

A: The key thermal properties of this compound bulk powder are [2]:

  • Melting Point: 82.8 °C
  • Major Degradation Peak: Centered at ~297.8 °C Understanding these properties is crucial for setting appropriate processing temperatures (e.g., during drying, mixing, or extrusion) to avoid melting or thermal degradation.

Manufacturing & Scale-Up Considerations

  • Microfluidic Manufacturing: Recent research explores the use of microfluidic technology for the precise manufacturing of this compound-loaded keratin nanoparticles. This approach utilizes Design of Experiment (DoE) to optimize critical process parameters like total flow rate (TFR) and flow rate ratio (FRR) for reproducible nanocarrier production [4].
  • Method Validation: Regardless of the chosen technique, all methods should be validated according to ICH guidelines to ensure accuracy, precision, specificity, and robustness for their intended use [3].

References

Formulation & Enhancement Technique Performance

Author: Smolecule Technical Support Team. Date: February 2026

Delivery System Key Components / Technique Key Performance Findings Reference

| Tioconazole Emulgel | Carbopol 934, Xanthan Gum | • Drug Release: Up to 59.11% in 8 hours (F1 formulation). • Release Kinetics: Best fit for Higuchi model (R²=0.998), indicating diffusion-controlled release. • Antifungal Activity: Zone of inhibition similar to marketed cream. | [1] | | This compound Nail Lacquer | Thioglycolic Acid, Urea H₂O₂, Ethyl Cellulose | • Drug Permeation: 64.93% cumulative drug release at 8 hours with thioglycolic acid. • Release Kinetics: All formulations followed first-order kinetics. • Best Formulations: F3 and F4 showed higher release rates. | [2] | | Laser-Assisted Delivery | Fractional CO₂ Laser + Topical this compound | • Clinical Improvement: Significant reduction in Onychomycosis Severity Index (OSI) score (16.17 to 10.92). • Mycological Cure: 44.4% tested negative post-treatment. | [3] | | Combination Physical Therapy | Fractional CO₂ Laser + Photodynamic Therapy (PDT) | • Mycological Cure: 86.7% tested negative for onychomycosis. • Clinical Cure: 26.7% achieved full nail clearance. | [4] |

Experimental Protocols for Key Studies

Here are the detailed methodologies for the emulgel and laser-assisted delivery studies, which you can adapt for your experiments.

Protocol 1: Development and Evaluation of this compound-Loaded Emulgel

This protocol is adapted from the study on emulgel formulation [1].

  • Gel Base Preparation: Dissolve gelling polymers like Carbopol 934 or Xanthan Gum in purified water with continuous stirring. Allow the mixture to hydrate fully to form a clear gel.
  • Oil-in-Water Emulsion Preparation: Prepare the emulsion by dissolving the drug, This compound, in the oil phase. Mix the oil phase with the aqueous phase containing the emulsifier under high-speed homogenization.
  • Emulgel Formation: Incorporate the prepared emulsion into the gel base gradually with constant trituration in a mortar and pestle until a homogeneous emulgel is formed.
  • Evaluation Parameters:
    • Physical Appearance & pH: Check for homogeneity, grittiness, and measure pH using a digital pH meter.
    • Drug Content: Shake a specified amount of emulgel with a suitable solvent, filter, and analyze the drug content using UV-Vis spectroscopy or HPLC.
    • *In-vitro* Drug Release Study: Use a Franz diffusion cell with a synthetic membrane. Place the emulgel in the donor compartment and a suitable receptor medium (e.g., phosphate buffer pH 7.4). Take samples at regular intervals and analyze the drug concentration to determine cumulative drug release.
    • Antifungal Activity: Perform a well diffusion or cup-plate assay against fungi like Candida albicans and measure the zone of inhibition, comparing it to a marketed formulation.
Protocol 2: Laser-Assisted Delivery for Onychomycosis

This protocol is based on the clinical trial combining fractional CO₂ laser with topical this compound [3].

  • Patient Preparation & Nail Sampling: Clean the affected nail with 70% ethyl alcohol. Collect nail clippings and subungual debris for a baseline potassium hydroxide (KOH) test to confirm fungal infection.
  • Laser Procedure:
    • Laser Device: Use a fractional CO₂ laser system.
    • Parameters: Set to a wavelength of 10,600 nm, with parameters such as power of 12W, pulse duration of 500 µs, and spacing of 700 µm.
    • Application: Perform two passes of the laser across the entire nail plate, including the hyponychium and nail folds. Apply a topical anesthetic before the procedure if needed.
    • Session Schedule: Conduct sessions every two weeks for three months (total of 6 sessions).
  • Topical Drug Regimen: Apply a 28% this compound nail solution to the affected nails twice daily throughout the treatment and follow-up period.
  • Efficacy Assessment:
    • Clinical: Calculate the Onychomycosis Severity Index (OSI) score at baseline and after treatment.
    • Mycological: Perform a follow-up KOH examination to assess mycological cure.
    • Other Metrics: Use patient satisfaction scores and dermoscopic evaluation to support findings.

Mechanisms & Workflows for Topical Delivery

The following diagrams outline the core mechanism of this compound and the workflow for developing and testing an optimized topical formulation.

Mechanism of this compound Antifungal Action

This diagram illustrates how this compound works at a cellular level to combat fungal infections [5].

mechanism This compound This compound Inhibition Inhibition This compound->Inhibition Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Normal Synthesis MembraneDefect MembraneDefect Ergosterol->MembraneDefect Deficiency leads to Inhibition->Lanosterol Causes Accumulation of Inhibition->Ergosterol Blocks Production of CellDeath CellDeath MembraneDefect->CellDeath Results in

(Diagram: this compound disrupts fungal cell membrane synthesis by inhibiting a key enzyme, leading to cell death.)

This compound Topical Formulation Workflow

This diagram provides a high-level overview of the process for developing and evaluating an optimized topical this compound delivery system, synthesizing methodologies from the search results [1] [2] [3].

workflow Formulation Formulation InVitroTest InVitroTest Formulation->InVitroTest e.g., Emulgel, Nail Lacquer Enhancement Enhancement Enhancement->InVitroTest e.g., Laser, Permeation Enhancers BioActivity BioActivity InVitroTest->BioActivity Assess Drug Release & Permeation OptimizedSystem OptimizedSystem BioActivity->OptimizedSystem Confirm Efficacy & Safety

(Diagram: A streamlined workflow for developing topical this compound systems, from formulation to efficacy testing.)

Frequently Asked Questions & Troubleshooting

  • Q: The drug release from my this compound emulgel is lower than expected. What could be the issue?

    • A: This is often related to the polymer concentration and choice. Using a higher concentration of gelling agent like Carbopol can increase viscosity, which may slow down drug release. Check the drug-polymer compatibility and consider optimizing the polymer ratio. The drug release kinetics for successful formulations typically fit the Higuchi model [1].
  • Q: How can I significantly improve the transungual (through the nail) permeation of this compound?

    • A: Two strategies show high efficacy:
      • Chemical Enhancers: Incorporate permeation enhancers like thioglycolic acid or urea hydrogen peroxide into a nail lacquer. These agents break down the disulfide bonds in the nail keratin, significantly increasing drug permeability [2].
      • Physical Enhancers: Use a fractional CO₂ laser to create micro-holes in the dense nail plate. This physically enhances the penetration of topical this compound solutions applied afterward [3].
  • Q: Are there any emerging combination therapies that can boost the efficacy of topical this compound?

    • A: Yes, research supports combination with physical therapies. Photodynamic Therapy (PDT) using a photosensitizer like methylene blue, either alone or after fractional CO₂ laser treatment, has shown a very high mycological cure rate (86.7%) in clinical studies. This non-invasive approach damages fungal cells through a photochemical reaction [4].

References

tioconazole vs clotrimazole miconazole efficacy Candida

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Core Characteristics

This table summarizes the fundamental profiles of the three imidazole antifungals.

Feature Tioconazole Clotrimazole Miconazole
Primary Approved Use Vulvovaginal candidiasis (single-dose) [1] Cutaneous & mucosal candidiasis; various tinea infections [1] Cutaneous & mucosal candidiasis; various tinea infections [2]
Availability Over-the-counter (OTC) [1] Prescription & OTC [1] Prescription & OTC [2]
Common Formulations Vaginal ointment [1] Topical cream, solution; vaginal cream [1] Topical cream, powder, spray; vaginal suppository/cream; buccal tablet [2]
User Rating (Drugs.com) 4.2/10 (n=1697) [1] 8.5/10 (n=33) [1] Information missing
Pregnancy Category C (Risk cannot be ruled out) [1] B (No proven risk in humans) [1] Information missing

Efficacy & Clinical Data

The available data for these drugs comes from different study types and timeframes, making direct comparisons challenging.

  • This compound vs. Clotrimazole: A 1986 randomized clinical trial compared a single dose of 6.5% this compound ointment with a 3-day course of 100 mg clotrimazole vaginal tablets for vulvovaginal candidiasis [3].

    • Mycological Cure (4 weeks): 59% for this compound vs. 62% for clotrimazole. The difference was not statistically significant [3].
    • Clinical Response (4 weeks): 84% for this compound vs. 85% for clotrimazole [3].
    • Key Finding: While the single-dose this compound regimen was as effective as the 3-day clotrimazole regimen, it was associated with a significantly higher rate of local side effects like irritation and itching (30% vs. 5%) [3].
  • In Vitro & Pharmacokinetic Data:

    • This compound demonstrates high potency in vitro, with an MIC50 (minimum inhibitory concentration for 50% of isolates) of ≤0.5 µg/ml against clinical yeasts. Following topical application, it achieves high concentrations in vaginal fluid (mean 91.4 µg/ml) that persist above the MIC90 for most fungal pathogens for at least 72 hours [4].
    • Clotrimazole MICs against Candida species are reported to range from 0.015 to 0.5 µg/mL [5]. Research is exploring its synergistic potential when combined with essential oils to inhibit and eradicate Candida biofilms [5].
  • Miconazole's Multimodal Mechanism: While direct efficacy comparisons are scarce, miconazole's mechanism is notably complex. Beyond inhibiting ergosterol synthesis, it has additional effects:

    • It inhibits fungal peroxidase and catalase, leading to increased levels of Reactive Oxygen Species (ROS) and oxidative damage [2].
    • It causes a rise in intracellular farnesol, which inhibits the transition of Candida from yeast to mycelial forms, thereby preventing biofilm formation. Farnesol also inhibits drug efflux pumps, potentially countering resistance mechanisms [2].
    • One study noted that miconazole, unlike other azoles tested, could induce prolonged fungistasis and increase the killing efficacy of antimicrobial photodynamic therapy against C. albicans [6].

Mechanisms of Action & Resistance

All three drugs belong to the imidazole class and share a primary mechanism, but with nuanced differences.

Primary Mechanism: Ergosterol Biosynthesis Inhibition

The core mechanism shared by all azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (Erg11p). This cytochrome P450 enzyme is essential for converting lanosterol to ergosterol, the main sterol in the fungal cell membrane [7] [8]. Inhibition leads to:

  • Depletion of ergosterol, compromising membrane integrity and function.
  • Accumulation of toxic methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol), which further inhibits cell growth [8].

The following diagram illustrates this primary pathway and the site of azole inhibition.

G Lanosterol Lanosterol InhibitedStep Erg11p Catalyzed Step Lanosterol->InhibitedStep Ergosterol Ergosterol InhibitedStep->Ergosterol ToxicSterols Accumulation of Toxic 14α-methylated Sterols InhibitedStep->ToxicSterols Leads to Azoles This compound, Clotrimazole, Miconazole Azoles->InhibitedStep Inhibits

Supplementary Mechanisms and Resistance
  • Miconazole's Unique Actions: As mentioned, miconazole has supplementary mechanisms that may enhance its efficacy and affect resistance profiles [2].
  • Resistance Concerns: Resistance to azoles, particularly fluconazole, is a significant public health threat. While resistance to the topical imidazoles is less commonly reported, cross-resistance is a concern. The primary mechanisms of azole resistance in Candida species include [7] [8]:
    • Overexpression of Drug Efflux Pumps (e.g., CDR1, CDR2, MDR1), which reduces intracellular drug concentration.
    • Mutations in the Drug Target (Erg11p), reducing the drug's binding affinity.
    • Biofilm Formation, which creates a physical barrier and a resistant phenotype. Candida biofilms are notoriously difficult to treat with conventional antifungals [9].
    • Activation of Cellular Stress Response Pathways.

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • This compound offers a potent, single-dose treatment option with sustained local concentrations, though it may have a higher incidence of local irritation [4] [3].
  • Clotrimazole is a well-established, broad-spectrum agent with a strong safety profile and is a benchmark in topical antifungal therapy [1] [5].
  • Miconazole presents a compelling case due to its multimodal mechanism of action, which may enhance its efficacy and help overcome certain resistance mechanisms, making it a valuable candidate for further investigation, especially in combination therapies [6] [2].

The choice between these agents in a clinical or research setting depends on the specific requirements, such as desired dosing regimen, local tolerability, the challenge of biofilm-associated infections, and the need for a potentially broader mechanistic approach.

References

tioconazole comparative antifungal activity spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antifungal Activity of Tioconazole

The table below summarizes the in vitro antifungal activity of this compound against various fungal organisms, with data compiled from multiple studies.

Fungal Organism This compound Activity (MIC range) Comparative Drugs (MIC range) Key Findings
Candida spp. [1] [2] ≤ 0.06 - 0.125 µg/mL (vs C. albicans) [1] Miconazole: 0.25 - 0.5 µg/mL [1] This compound was 2 to 8 times more active than miconazole against Candida albicans [1].
Torulopsis glabrata [1] 0.125 µg/mL [1] Miconazole: 0.25 µg/mL [1] This compound showed higher activity than miconazole [1].
Cryptococcus neoformans [1] 0.5 µg/mL [1] Miconazole: 2.0 µg/mL [1] This compound was 4 times more active than miconazole [1].
Dermatophytes [3] Geometric Mean MIC: 0.23 µM [3] Clotrimazole: 0.28 µM; Ketoconazole: 0.22 µM; Terbinafine: 0.006 µM [3] Activity was similar to other azoles but less potent than the allylamine, terbinafine [3].
Aspergillus spp. [1] Similar to miconazole [1] Miconazole [1] Both agents showed similar activity against Aspergillus [1].

A separate study of 17 antifungal drugs against dermatophytes provides a detailed comparison of Minimum Inhibitory Concentration (MIC) values, further illustrating this compound's position among topical and systemic agents [3].

Drug Geometric Mean MIC (µM) Drug Class
Tolnaftate 0.026 Thiocarbamate
Amorolfine 0.11 Morpholine
Terbinafine 0.006 Allylamine
This compound 0.23 Imidazole
Ketoconazole 0.22 Imidazole
Clotrimazole 0.28 Imidazole
Miconazole 0.43 Imidazole
Itraconazole 0.23 Triazole
Voriconazole 0.09 Triazole
Fluconazole 20.57 Triazole

Experimental Data and Protocols

The comparative data is derived from standardized laboratory methodologies. Here are the key experimental protocols used in the cited studies.

Broth Microdilution Method (NCCLS/CLSI M38-P)

This is a reference method for antifungal susceptibility testing [4] [3].

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal drug.
  • Procedure:
    • Preparation: Serial two-fold dilutions of this compound and comparator drugs are prepared in a microdilution plate using a standardized culture medium like RPMI 1640 [3].
    • Inoculation: A defined fungal inoculum (e.g., ( 5 \times 10^3 ) CFU/ml for dermatophytes) is added to each well [3].
    • Incubation: Plates are incubated at specific temperatures (e.g., 30°C or 35°C) for a set duration (4-5 days for dermatophytes), depending on the fungal species [3].
    • Endpoint Reading: The MIC is determined visually or with a spectrophotometer. For azoles like this compound, the MIC is typically the lowest drug concentration that results in a ≥50% reduction in growth compared to the drug-free control [4].
Fungicidal vs. Fungistatic Activity Assay

This protocol tests the ability of a drug to kill fungi, not just inhibit their growth [2].

  • Objective: To determine the Minimal Fungicidal Concentration (MFC) and assess activity against non-dividing cells.
  • Procedure:
    • Treatment: Late-logarithmic or stationary-phase cultures of Candida are exposed to this compound [2].
    • Sampling: Samples are taken over time, diluted to neutralize the drug effect, and spread on agar plates [2].
    • Viability Count: After incubation, the number of viable colonies (CFU/ml) is counted. A 2 to 3-log reduction in CFU/ml is considered fungicidal [2].
    • MFC Determination: The MFC is the lowest concentration from which samples yield no fungal growth after subculturing into a drug-free broth [3].

Mechanism of Action

This compound's antifungal activity is primarily due to its multimodal mechanism of action, which is illustrated below.

G This compound This compound Enzyme Lanosterol 14-α Demethylase (Cytochrome P450 enzyme) This compound->Enzyme 1. Inhibits MembraneDamage Direct Membrane Damage This compound->MembraneDamage 2. Causes Lanosterol Lanosterol in cell membrane Ergosterol Ergosterol in cell membrane Lanosterol->Ergosterol CellDeath Fungal Cell Death Lanosterol->CellDeath Enzyme->Lanosterol Converts IonLeak Disruption of Ion Channels (K⁺ leakage) MembraneDamage->IonLeak MembraneDamage->CellDeath IonLeak->CellDeath

The diagram shows two primary mechanisms:

  • Primary Mechanism (Ergosterol Synthesis Inhibition): this compound inhibits the enzyme lanosterol 14-α demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway [5] [6]. This inhibition leads to a depletion of ergosterol and accumulation of toxic methylated sterols in the fungal cell membrane, compromising membrane integrity and function [5] [6].
  • Secondary Mechanism (Direct Membrane Damage): At higher concentrations, this compound can directly damage the fungal cell membrane. This is independent of its effect on ergosterol synthesis and leads to the disruption of ion channels (particularly potassium), causing leakage of essential cellular components and rapid cell death [2] [7].

Key Differentiating Properties

  • Growth-Phase Independent Lethal Action: A critical finding from in vitro studies is that this compound, unlike other imidazoles such as ketoconazole and miconazole, maintains fungicidal activity against stationary-phase cells (cells that have stopped actively dividing) [2]. This property is crucial for eradicating persistent, slow-growing infections.
  • Potential for Resistance Modulation: Research indicates that the activity of this compound against less susceptible or resistant microorganisms (including some Gram-negative bacteria) can be significantly enhanced when combined with the antioxidant butylated hydroxyanisole (BHA), which also disrupts membrane organization [7].

References

tioconazole vs ketoconazole fungicidal activity stationary phase

Author: Smolecule Technical Support Team. Date: February 2026

Fungicidal Activity: Tioconazole vs. Ketoconazole

The following table summarizes the core experimental findings from a 1984 study that investigated the growth-phase-dependent fungicidal activity of these azole drugs against Candida albicans and Candida parapsilosis [1].

Feature This compound Ketoconazole Miconazole
Drug Class Imidazole Imidazole Imidazole
Activity against Late-Logarithmic Phase Cells Effective (Rapid 2- to 3-log reduction in CFU/mL) Not Specified in Abstract Effective (Rapid 2- to 3-log reduction in CFU/mL)
Activity against Stationary Phase Cells Effective (Similar reduction as for logarithmic phase) Not Effective Not Effective
Growth Phase Dependency Independent Dependent Dependent
Proposed Clinical Implication Superior performance in comparative studies -- --

> Note: The data in this table is from 1984. The field of antifungal drug development has likely advanced significantly since this research was published, and more recent studies may provide updated comparisons.

Experimental Protocol

The methodology from the cited study is outlined below [1]:

  • Fungal Strains: The study used cultures of Candida albicans and Candida parapsilosis.
  • Culture Growth Phases: The experiment involved testing the drugs on cells from two different growth phases:
    • Late-Logarithmic Phase: Cells that are actively and rapidly dividing.
    • Diluted Stationary Phase: Cells that have entered a dormant, non-dividing state after nutrients become limited.
  • Drug Application: The antifungal agents (this compound, Ketoconazole, and Miconazole) were added to the fungal cultures at a specified concentration of 3.8 x 10⁻⁵ M.
  • Assessment of Activity: The fungicidal effect was measured by the reduction in the number of colony-forming units per milliliter (CFU/mL), with a "log reduction" indicating a potent, lethal effect.

Antifungal Immunity Signaling Pathway

While the search results do not provide a specific signaling pathway for this compound's action, they detail how the human innate immune system recognizes and responds to Candida albicans, which is crucial for clearing an infection. The following diagram illustrates this process.

G Candida albicans Innate Immune Recognition cluster_signaling Signal Transduction Candida Candida albicans Cell Wall PAMPS PAMPs: β-glucan, Mannan, Sel1 Candida->PAMPS PRRs Pattern Recognition Receptors (PRRs) Dectin-1, TLR2/4, Dectin-2/3 PAMPS->PRRs Recognition Src Src Kinase (Activation) PRRs->Src ITAM-like Motif Syk Syk Kinase (Activation) Src->Syk Phosphorylation CARD9 CARD9 Complex (Formation) Syk->CARD9 NFkB_MAPK Transcription Factors NF-κB & MAPKs CARD9->NFkB_MAPK ImmuneResponse Immune Effector Responses - Phagosome Maturation & ROS - Proinflammatory Cytokines - Th1/Th17 Differentiation NFkB_MAPK->ImmuneResponse Gene Activation

This diagram shows how immune cells sense Candida albicans through Pattern Recognition Receptors (PRRs) that bind to fungal Pathogen-Associated Molecular Patterns (PAMPs) on the cell wall [2]. This recognition triggers an intracellular signal transduction cascade involving kinases like Src and Syk, leading to the activation of transcription factors and the initiation of powerful anti-fungal immune responses [2].

Key Takeaways

  • Unique Property of this compound: The primary distinction is that this compound retains its fungicidal (killing) effect on dormant, stationary-phase Candida cells, a property not shared by ketoconazole or miconazole at the tested concentration [1]. This growth-phase-independent action was suggested to explain this compound's superior performance in earlier clinical studies.
  • Host Immunity is Crucial: The immune response to Candida is a complex, multi-receptor process. Understanding these pathways is key for developing future immunotherapies, especially as drug resistance and toxicity remain challenges with current antifungals [2].

References

Efficacy Comparison: Tioconazole & Griseofulvin vs. Griseofulvin Alone

Author: Smolecule Technical Support Team. Date: February 2026

The following data is based on a one-year clinical trial from 1987 that involved patients with bilateral toenail infections caused by Trichophyton rubrum [1].

Therapy Clinical & Mycological Remission Rate Key Study Parameters

| Griseofulvin + Tioconazole (28% nail solution) | 69% | - Duration: 1-year trial

  • Pathogen: Trichophyton rubrum
  • Study Design: Adjunct to oral griseofulvin | | Griseofulvin + Placebo | 41% | - Comparison: Base solution as a placebo control |

This study demonstrated that adding topical this compound to an oral griseofulvin regimen significantly improved treatment outcomes compared to griseofulvin alone, suggesting promise for patients with limited success on oral antifungals [1].

Experimental Protocol & Context

For a deeper understanding, here are the methodological details and modern context of this combination.

  • Detailed Experimental Protocol: The 1987 study was a one-year trial involving patients with bilateral toenail onychomycosis (affecting both feet) caused by the dermatophyte Trichophyton rubrum. The experimental group was treated with oral griseofulvin combined with a 28% this compound nail solution. The control group received the same oral griseofulvin regimen but with a placebo nail solution (the base formula without the active this compound) [1]. The primary outcomes measured were clinical and mycological remission.

  • Mechanism of Action: The two drugs work through distinct, non-competing mechanisms, which can explain their synergistic effect.

    • Griseofulvin: Disrupts fungal cell division by interfering with the formation of the mitotic spindle via its action on microtubules [2] [3].
    • This compound: As an azole antifungal, it inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased permeability and cell death [3].

The diagram below illustrates how these two mechanisms target different cellular processes.

G Dual Mechanism of Griseofulvin and this compound cluster_fungal_cell Fungal Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane Synthesis Griseofulvin Griseofulvin MitoticSpindle Mitotic Spindle & Microtubules Griseofulvin->MitoticSpindle Disrupts CellDivision Cell Division MitoticSpindle->CellDivision Prevents This compound This compound ErgosterolSynth Ergosterol Synthesis This compound->ErgosterolSynth Inhibits MembraneIntegrity Membrane Integrity ErgosterolSynth->MembraneIntegrity Compromises

Current Treatment Context

While the historical data is valuable, it's important to view it within the modern therapeutic landscape.

  • Griseofulvin's Current Status: Griseofulvin is now rarely used as a first-line treatment for onychomycosis due to its lower efficacy, longer treatment duration, and higher recurrence rates compared to newer oral antifungals like terbinafine and itraconazole [4] [5]. One study reported mycological cure rates for griseofulvin as low as 29% for toenails [4].

  • Role of Combination Therapy: Current guidelines suggest that combination therapy (often involving an oral and a topical agent) can be a useful strategy. It may be reserved as a second-line option for complex cases, such as for patients with poor prognostic factors or those who have failed monotherapy, due to the potential for synergistic effects and preventing resistance [6] [5].

  • Modern Topical Alternatives: Other topical antifungals are now more commonly referenced in guidelines and research, including efinaconazole, tavaborole, and amorolfine, which are often studied in combination with oral therapies [4] [7] [6].

References

tioconazole econazole clinical trial outcomes skin infections

Author: Smolecule Technical Support Team. Date: February 2026

Tioconazole vs. Econazole: Clinical Trial Outcomes

Trial Aspect This compound 1% Cream Econazole Nitrate 1% Cream
Study Design Double-blind, comparative clinical trial [1] Double-blind, comparative clinical trial [1]
Patients Evaluated 29 [1] 31 [1]
Dosing Regimen Twice daily [1] Twice daily [1]
Treatment Duration Mean 40 days (range: 12-68) [1] Mean 38 days (range: 17-101) [1]
Clinical & Mycologic Cure Rate 93.1% (27/29 patients) [1] 93.5% (29/31 patients) [1]
Relapse Rate (6-week follow-up) 0% (All assessed patients remained cured) [1] 0% (All assessed patients remained cured) [1]
Key Tolerability Findings Generally acceptable; some staining reported [1] Generally acceptable; some staining and one case of mild pruritus [1]

Experimental Protocol Details

For research reproducibility, the core methodology of the key trial is outlined below.

  • Trial Design: A double-blind, comparative study was conducted to objectively evaluate the two treatments. Neither the patients nor the investigators knew which treatment was being administered to any given patient, minimizing bias in the assessment of outcomes [1].
  • Patient Enrollment: The trial involved 61 patients with proven fungal infections of the skin or erythrasma. Some patients had infections at multiple sites or with more than one species of fungus/bacteria [1].
  • Treatment Application: Patients were assigned to apply the allocated cream twice daily to the affected areas. The mean duration of treatment was approximately 40 days for the this compound group and 38 days for the econazole group [1].
  • Efficacy Assessment: The primary outcome was clinical and mycological cure. This was determined through medical examination and laboratory tests to confirm the eradication of the pathogenic fungus [1].
  • Follow-up: The vast majority of cured patients were re-assessed approximately six weeks after the end of treatment to check for any relapse and confirm the durability of the cure [1].
  • Tolerability and Safety Monitoring: Patients were monitored for any adverse reactions throughout the treatment period. Researchers also noted general acceptability factors, such as ease of application and any cosmetic issues like staining [1].

Mechanism of Action and Therapeutic Context

Although the search results do not detail the specific signaling pathways for these drugs, this compound and econazole are both members of the imidazole class of antifungal agents. The following diagram illustrates their shared mechanism of action at the cellular level.

G Drug This compound / Econazole Target Lanosterol 14-alpha Demethylase (Erg11p) Drug->Target Binds to Heme Cofactor Process1 Inhibition of Ergosterol Synthesis Target->Process1 Process2 Accumulation of Toxic Sterols Process1->Process2 Effect1 Fungal Cell Membrane Defects Process2->Effect1 Effect2 Increased Permeability Effect1->Effect2 Outcome Fungal Cell Death (Growth Inhibition & Lysis) Effect2->Outcome

This shared mechanism explains the comparable high efficacy observed in clinical trials. Beyond the direct comparison, other studies support the effectiveness of this compound:

  • A separate research program involving 1,304 patients found this compound 1% cream effective and safe for a wide variety of superficial fungal infections. It was noted to be more effective than miconazole nitrate 2% cream in treating pityriasis versicolor and infections caused by Trichophyton rubrum and Trichophyton mentagrophytes [2].
  • In studies on neonates and infants with candidal diaper rash, this compound 1% cream showed a high cure rate (78% at end of treatment, 87% at follow-up) and a favorable side-effect profile, with localized erythema occurring in only 5.4% of patients [3].

References

tioconazole spectrophotometric vs microbiological assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

Feature Microbiological Assay (Agar Disk Diffusion) Spectrophotometric Assay (Charge Transfer Complex)
Principle Measures zone of inhibition of C. albicans growth [1] [2] Measures absorbance of a complex formed with Chloranilic Acid at 530 nm [1] [3]
What it Quantifies Bioactive potency [2] Total chemical content [2]
Key Performance Metrics Sensitivity of microbial isolates; Linear correlation between zone size and log(concentration) [2] Molar absorptivity & formation constant; Linear range, LOD, LOQ [1] [2]

| Thermodynamic Data | Not Applicable | ΔG°: Negative (spontaneous reaction) [2] ΔH°: -21.07 kJ/mol (exothermic) [2] ΔS°: -0.016 kJ/mol.K (entropy-driven) [2] | | Sample Analysis Result | Satisfactory determination in pure form and vaginal tablets/cream [2] | Satisfactory determination in pure form and vaginal tablets/cream [2] |


Detailed Experimental Protocols

Here is a step-by-step breakdown of the key experiments cited in the study.

Microbiological Assay Protocol [2]
  • Inoculum Preparation: A suspension of Candida albicans is prepared and adjusted to a turbidity of 0.5 McFarland standard.
  • Inoculation: The surface of an agar plate is uniformly inoculated with the prepared microbial suspension.
  • Application: Filter paper disks are loaded with different concentrations of the tioconazole standard or sample solutions and placed onto the inoculated agar surface.
  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 30°C for 3 days).
  • Measurement: The diameter of the clear inhibition zone around each disk is measured accurately.
  • Analysis: A calibration curve is constructed by plotting the inhibition zone diameter against the logarithm of the this compound concentration.

This workflow can be visualized as follows:

start 1. Prepare C. albicans Inoculum inoculate 2. Inoculate Agar Plate start->inoculate apply 3. Apply this compound- Loaded Disks inoculate->apply incubate 4. Incubate Plates apply->incubate measure 5. Measure Inhibition Zone Diameter incubate->measure analyze 6. Construct Calibration Curve (Zone vs Log(Conc.)) measure->analyze

Spectrophotometric Assay Protocol [2]
  • Complex Formation: Different aliquots of a 5 mM this compound solution in methanol are transferred to a series of volumetric flasks. A fixed volume of a 0.2% Chloranilic Acid (CA) solution in methanol is added to each flask.
  • Dilution: The mixture is diluted to the mark with methanol and allowed to stand at room temperature.
  • Absorbance Measurement: The absorbance of the resulting reddish-brown complex is measured at its maximum wavelength of 530 nm against a reagent blank.
  • Analysis: A calibration curve is constructed by plotting absorbance against the concentration of this compound. The molar absorptivity and formation constant are calculated using models like the Benesi-Hildebrand equation.

This workflow can be visualized as follows:

S_start 1. Mix this compound and Chloranilic Acid (CA) S_dilute 2. Dilute with Methanol and Let Stand S_start->S_dilute S_measure 3. Measure Absorbance at 530 nm S_dilute->S_measure S_analyze 4. Construct Calibration Curve (Abs. vs Conc.) S_measure->S_analyze


Validation Data & Application

Both methods were validated according to ICH guidelines. The table below details the key validation parameters obtained.

Summary of Validation Parameters [1] [2]
Validation Parameter Microbiological Assay Spectrophotometric Assay
Linearity & Range Linear correlation between zone diameter and log(concentration) [2] Linear range of 5-30 μg/mL [2]
Precision Validated per ICH guidelines [1] RSD < 2% [2]
Accuracy Validated per ICH guidelines [1] Recovery rates within acceptable limits [2]

| Sensitivity | -- | LOD: 0.32 μg/mL [2] LOQ: 1.20 μg/mL [2] | | Stoichiometry | Not Applicable | 1:1 (TCZ : CA) [2] |


Key Selection Guide

To choose the right method, consider the following decision flow:

Q1 What is the primary goal of the analysis? A1 Measure biological potency/activity Q1->A1 A2 Measure specific chemical content Q1->A2 Q2 Is there access to a microbiology lab and culture? A1->Q2 Q3 Is high throughput and speed critical? A2->Q3 M1 Use Microbiological Assay M2 Use Spectrophotometric Assay Q2->M1 Yes Q2->Q3 No Q3->M1 No Q3->M2 Yes

  • Choose the Microbiological Assay if: You need to measure the bioactive potency of this compound, as it reflects the actual therapeutic effect on a biological system. This is crucial for confirming the efficacy of a final product [2].
  • Choose the Spectrophotometric Assay if: Your priority is speed, cost-effectiveness, and high throughput for routine quantitative analysis of the active ingredient in pure or pharmaceutical forms [2].

References

tioconazole thermogravimetric analysis purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of Antifungal Agents

The following table consolidates data on tioconazole and other imidazole-based antifungals, which are critical for understanding their solid-state properties and purity assessment.

Compound Standard Molar Enthalpy of Sublimation (ΔH°sub at 298.15 K) Melting Point (°C) Thermal Decomposition Onset / Peak (°C) Key Analytical Techniques
This compound (TCZ) 117.2 ± 0.5 kJ·mol⁻¹ [1] 82.8 [2] ~165 (onset); 297.8 (DTG peak) [2] TGA, DSC, Transpiration [1] [2]
Miconazole (MCZ) 106.2 ± 0.9 kJ·mol⁻¹ [1] Information missing Information missing TGA, Transpiration [1]
Climbazole (CLZ) 113.3 ± 1.0 kJ·mol⁻¹ [1] Information missing Information missing TGA, Transpiration [1]

Experimental Protocols for Key Data

Here are the detailed methodologies behind the key data presented above, which you can use as a reference for your own experimental work.

  • Determination of Sublimation Thermodynamics (Transpiration Method) [1]

    • Principle: A stream of inert gas (nitrogen) is passed over the crystalline sample at a controlled temperature, becoming saturated with the compound's vapor. The vapor is then transported to a cooling tube where it condenses.
    • Procedure: The saturated nitrogen gas is passed through the system. The amount of sublimed compound is determined by weighing the condensate. This process is repeated at different temperatures.
    • Data Analysis: The vapor pressure at each temperature is calculated from the mass of the transported compound and the volume of the carrier gas. The enthalpy of sublimation (ΔH°sub) is then derived from the slope of the linear plot of ln(p) against 1/T (the Clausius-Clapeyron equation).
  • Thermal Stability and Purity Assessment (TGA/DSC) [2]

    • Sample Preparation: Approximately 8 mg of this compound bulk powder is accurately weighed.
    • Instrument Conditions: The sample is heated in a TGA analyzer from room temperature to 600°C at a constant rate of 10°C per minute under a nitrogen atmosphere (flow rate of 30 mL/min).
    • Data Interpretation: The resulting TGA curve shows the sample's mass stability over temperature. The onset of the first significant mass loss indicates the beginning of thermal decomposition. The differential thermogravimetry (DTG) curve, which is the first derivative of the TGA curve, is used to pinpoint the exact temperature of the maximum decomposition rate.

TGA for Purity Assessment: A Workflow

While not a direct comparison, TGA is a powerful tool for purity assessment and stability evaluation. The following diagram outlines a general logical workflow for using TGA in this context, based on standard practices and the data obtained for this compound.

Start Start TGA Purity Assessment Step1 Establish Baseline Profile (Mass vs. Temperature) Start->Step1 Step2 Identify Thermal Events (e.g., Decomposition Onset) Step1->Step2 Step3 Quantify Composition (% Mass Loss Steps) Step2->Step3 Step4 Determine Residual Mass (Ash/Non-volatile Content) Step3->Step4 Compare Compare with Reference Step4->Compare Result Assess Purity & Stability Compare->Result

The data from [2] allows you to populate this workflow for this compound: its profile shows high stability up to 165°C, a major decomposition step with a DTG peak at 297.8°C, and the residual mass can be used to infer the presence of non-volatile impurities.

How to Proceed Further

The search results confirm that TGA is a validated technique for characterizing this compound. To build a comprehensive comparison guide, you could:

  • Investigate Formulation Analysis: The study in [2] successfully used DSC, TGA, and XRD to identify and characterize this compound within complex pharmaceutical dosage forms (ovules and nail lacquer), which is a crucial aspect of quality control.
  • Compare with Complementary Techniques: The search results also highlight two other analytical methods for this compound quantification: a microbiological assay (disk diffusion) and a spectrophotometric method (charge-transfer complex formation) [3] [4]. While not thermal techniques, they provide alternative data on bioactivity and concentration, which could be part of a broader comparison.

References

tioconazole vs other imidazoles minimum inhibitory concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Tioconazole MICs Against Rare Yeasts

The following table summarizes the MIC ranges of this compound and other antifungal agents against 19 clinical isolates of rare yeasts causing onychomycosis (nail infections). A lower MIC value indicates greater potency [1].

Table 1: Minimum Inhibitory Concentration (MIC) ranges of imidazoles, triazoles, and nystatin against rare yeast isolates

Antifungal Agent Drug Class MIC Range (μg/mL)
This compound Imidazole 0.03 – 0.5
Isoconazole Imidazole 0.03 – 0.5
Sertaconazole Imidazole 0.03 – 0.5
Clotrimazole Imidazole 0.03 – 1
Fenticonazole Imidazole 0.06 – 2
Itraconazole Triazole 0.03 – 0.5
Fluconazole Triazole 0.5 – 64
Nystatin Polyene 0.03 – 2

Key observations from the data:

  • High Potency of this compound: this compound demonstrated high in vitro potency against these rare yeasts, with an MIC range (0.03 – 0.5 μg/mL) that was comparable to other potent imidazoles like isoconazole and sertaconazole, as well as the triazole itraconazole [1].
  • Superiority Over Fluconazole: The MICs for this compound were substantially lower than those for fluconazole, against which several isolates showed high MIC values (up to 64 μg/mL) [1].

Experimental Methodology

The credibility of comparative data hinges on the experimental protocol. The study referenced above adhered to standardized and widely accepted methods [1].

  • Testing Standard: The broth microdilution method was performed according to the M27-A3/S4 protocol established by the Clinical and Laboratory Standards Institute (CLSI) [1].
  • Procedure Overview:
    • Preparation: Fungi are suspended in a standardized liquid medium (RPMI 1640 buffered with MOPS).
    • Dilution: The antifungal agents are serially diluted in a microtiter plate.
    • Inoculation & Incubation: Each well is inoculated with a standardized concentration of the fungal isolate and incubated at 35°C.
    • MIC Determination: After 24-48 hours, the MIC is read. For azole drugs (including this compound), the MIC is defined as the lowest concentration that causes a 50% reduction in fungal growth compared to the drug-free control well [1].

The following workflow diagram illustrates the key steps of this broth microdilution method:

A Prepare antifungal serial dilutions B Standardize fungal inoculum A->B C Inoculate plates and incubate B->C D Measure growth inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Research Insights on this compound Formulation

While direct, broad-spectrum MIC comparisons are limited, recent research highlights that a drug's efficacy depends not only on its inherent potency but also on its formulation and delivery. One advanced study developed a Pickering emulsion (PE) stabilized by silica nanoparticles to co-deliver this compound and tea tree essential oil [2].

  • Mechanism: This nanotechnological formulation is designed to enhance topical treatment by improving penetration through the nail plate and achieving targeted delivery to the infection site [2].
  • Synergistic Effect: The study found that this compound and tea tree oil acted synergistically, and the PE formulation showed better antifungal activity against key pathogens like Candida albicans and Trichophyton rubrum than conventional emulsions or ethanolic solutions [2].

The conceptual framework of this synergistic combination therapy is illustrated below:

A This compound B Inhibits ergosterol synthesis A->B C Disrupted fungal cell membrane B->C X Tea Tree Essential Oil Y Damages cell membrane & organelles X->Y Y->C

References

tioconazole nail solution vs placebo adjunctive therapy

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Trial Data

Trial Focus Therapy Groups Mycological Cure Rate Clinical Cure / Improvement Key Outcomes
Tioconazole + Laser [1] 1. Fractional CO₂ Laser + Topical this compound 44.4% (KOH examination) OSI Score: 16.17 → 10.92 (p=0.026) [1] Superior clinical improvement vs. Q-switched laser; comparable mycological cure [1]
2. Q-Switched Nd:YAG 1064 nm Laser 56.5% (KOH examination) OSI Score: 23.13 → 22.43 (p=0.92) [1]
Tolnaftate vs. Placebo [2] [3] 1. Tolnaftate 1% (Tolcylen) 54.84% (17/31 participants) 70% (21/30 participants) [2] Statistically significant improvement in mycological cure, clinical cure, and quality of life vs. placebo [2]
2. Placebo (5% Dimethicone) 2.63% (1/38 participants) 5.56% (2/36 participants) [2]

Detailed Experimental Protocols

The methodologies from these studies can inform the design of a this compound vs. placebo trial.

Protocol: this compound with Laser Therapy

This study investigated this compound as an adjunct to a physical device rather than an oral medication [1].

  • Study Design: Randomized comparative clinical trial on 13 patients with 47 fingernails.
  • Intervention Group: Received 6 sessions of fractional CO₂ laser (every 2 weeks for 3 months) combined with twice-daily application of topical this compound nail solution between sessions [1].
  • Assessment Methods:
    • Onychomycosis Severity Index (OSI) Score: Assessed area of involvement, disease proximity to matrix, and presence of dermatophytoma.
    • Mycological Cure: Evaluated via potassium hydroxide (KOH) examination.
    • Other Measures: Dermatology Life Quality Index (DLQI) and patient satisfaction scores [1].
Protocol: Topical Solution vs. Placebo (Reference Study)

This double-blind, randomized controlled trial provides a strong methodological template for a topical solution versus placebo trial, though it tested tolnaftate, not this compound [2].

  • Study Design: Multi-center, double-blind, randomized controlled trial with 69 participants.
  • Intervention: Daily application of an active solution (Tolnaftate 1% in a special vehicle) versus a placebo (5% dimethicone) for 7-9 months. Debridement was not a required part of the protocol [2].
  • Assessment Methods:
    • Primary Outcome: Mycological cure, confirmed by periodic acid-Schiff (PAS) staining.
    • Secondary Outcomes:
      • Clinical cure: Based on the Visible Nail Plate Involvement Score (VNPIS).
      • Quality of Life: Measured using the OnyCOE-t questionnaire [2].

The logical flow of this reference study's design is summarized in the diagram below.

Start Patient Recruitment & Screening (69 participants with pedal onychomycosis) Randomize Random Allocation Start->Randomize GroupA Active Solution Group (Tolnaftate 1%) Randomize->GroupA GroupB Placebo Group (Dimethicone 5%) Randomize->GroupB Intervention Daily Topical Application (7 to 9 months duration) GroupA->Intervention GroupB->Intervention Primary Primary Outcome Assessment Mycological Cure (PAS Staining) Intervention->Primary Secondary Secondary Outcomes Assessment Intervention->Secondary Analysis Data Analysis & Comparison Primary->Analysis Sub1 Clinical Cure (Visible Nail Plate Score) Secondary->Sub1 Sub2 Quality of Life (OnyCOE-t Questionnaire) Secondary->Sub2 Sub1->Analysis Sub2->Analysis

Interpretation and Research Gap

  • The search results indicate that a direct, head-to-head clinical trial comparing a this compound nail solution to a placebo as an adjunctive therapy has not been published in the available literature.
  • The positive results for tolnaftate demonstrate that a topical solution with effective penetration can significantly outperform a placebo, providing a benchmark for what might be expected from an effective topical agent like this compound [2].
  • An older source from 2002 mentions that this compound 28% solution has been used as an adjunct to oral griseofulvin, suggesting historical use, but without providing comparative data against a placebo [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

385.981417 Da

Monoisotopic Mass

385.981417 Da

Heavy Atom Count

23

LogP

4.4
4.4

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S57Y5X1117

GHS Hazard Statements

Aggregated GHS information provided by 225 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (81.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (81.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (81.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the local treatment of vulvovaginal candidiasis (moniliasis).
FDA Label

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antifungal Agents; Dermatologic Agents;

Pharmacology

Tioconazole is a broad-spectrum imidazole antifungal agent that inhibits the growth of human pathogenic yeasts. Tioconazole exhibits fungicidal activity in vitro against Candida albicans, other species of the genus Candida, and against Torulopsis glabrata. Tioconazole prevents the growth and function of some fungal organisms by interfering with the production of substances needed to preserve the cell membrane. This drug is effective only for infections caused by fungal organisms. It will not work for bacterial or viral infections.
Tioconazole is a synthetic imidazole derivative, fungicidal Terconazole inhibits cell wall synthesis by inhibiting the biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Tioconazole is active against pathogenic Candida. (NCI04)

MeSH Pharmacological Classification

14-alpha Demethylase Inhibitors

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC07 - Tioconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF08 - Tioconazole

Mechanism of Action

Tioconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane. In this way, tioconazole inhibits ergosterol synthesis, resulting in increased cellular permeability. Tioconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms and the uptake of purine, impair triglyceride and/or phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane by blocking the ion transport pathway known as the Gardos channel.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65899-73-2

Absorption Distribution and Excretion

Systemic absorption following a single intravaginal application of tioconazole in nonpregnant patients is negligible.

Metabolism Metabolites

Orally administered tioconazole is extensively metabolized. The major metabolites are glucuronide conjugates.

Wikipedia

Tioconazole

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Comparative study between the effect of topical tazarotene 0.1 gel alone vs its combination with tioconazole nail paint in treatment of onychomycosis

Sally S Abd El-Salam, Ghada A Omar, Mohamed T Mahmoud, Marwa Said
PMID: 32975877   DOI: 10.1111/dth.14333

Abstract

Onychomycosis (OM) is a chronic fungal infection of the nail caused by dermatophytes, yeasts, and nondermatophytes. Tioconazole is one of the topical antifungal belonging to imidazole derivatives. Tazarotene is a synthetic retinoid, with immunomodulating properties and anti-inflammatory activity. To evaluate the efficacy of tazarotene 0.1% gel alone in comparison with its combination with tioconazole nail paint in the treatment of onychomycosis. Forty patients presented with onychomycosis, subjected to a full history taking, clinical examination, and nail examination, which includes a clinical, dermoscopic, assessment of severity by using Onychomycosis Severity Index (OSI), KOH examination, and fungal culture. There was a statistically significant increase in the response of treatment in patients treated by a combination of tazarotene and tioconazole compared to tazarotene alone through (decrease in OSI, dermoscopic features, and mycological clearance). Tazarotene had antifungal activity specially against Aspergillus niger while its combination with tioconazole gave better results and can be used as an adjuvant to the standard systemic or topical antifungal treatment for OM.


Targeting Atg4B for cancer therapy: Chemical mediators

Gaoxia Yang, Yang Li, Yuqian Zhao, Liang Ouyang, Yi Chen, Bo Liu, Jie Liu
PMID: 33077263   DOI: 10.1016/j.ejmech.2020.112917

Abstract

Atg4, a pivotal macroautophagy/autophagy-related cysteine protein family, which regulate autophagy through either cleaving Atg8 homologs for its further lipidation or delipidating Atg8 homologs from the autophagosome. There are four homologs, Atg4A, Atg4B, Atg4C, and Atg4D. Among them, an increasing amount of evidence indicates that Atg4B possessed superior catalytic efficiency toward the Atg8 substrate, as well as regulates autophagy process and plays a key role in the development of several human cancers. Recently, efforts have been contributed to the exploration of Atg4B inhibitors or activators. In this review, we comprehensively clarify the function of Atg4B in autophagy and cancer biology, as well as the relationship between pharmacological function and structure-activity of small molecule drugs targeting Atg4B. The development of novel drugs targeting Atg4B could be well applied in the clinical practice.


Comparative study between topically applied irradiated human amniotic membrane in combination with tea tree oil versus topical tioconazole in pityraisis versicolor treatment

Radwan K Nashwa, El Bedewi Ahmed, Waleed A Nemr
PMID: 32162164   DOI: 10.1007/s10561-020-09824-5

Abstract

Pityriasis versicolor (PV) is a chronic skin disease caused by virulence activities of Malassezia, a genus of skin-associated yeasts. Traditionally, Tioconazole is used as a topical antifungal for curing PV. Previous investigations cited that human amniotic membrane (HAM), a placental tissue, has antimicrobial and anti-inflammatory activities and is useful as a dressing for healing skin lesions. Moreover, tea tree oil (TTO) has a potent antifungal efficacy. This clinical trial aims to achieve an alternative therapeutic treatment able to kill Malassezia and heal PV lesions using TTO-saturated HAM (TOSHAM), with little application times. This study subjected 120 patients with hypopigmented or hyperpigmented PV lesions; half patients were treated weekly with TOSHAM compared with the others who applying 1% Tioconazole cream daily as a traditional treatment. Microbiological evaluation of in vitro fungicidal activity of TOSHAM versus Tioconazole was carried out against Malassezia furfur culture. The clinical outcomes of this study proved the superior activity of TOSHAM to heal PV lesions than Tioconazole; this was in harmony with microbiological findings. This study approached a novel therapeutic treatment of PV with great outcomes by using TOSHAM.


Novel Application of Pentabromobenzyl Column for Simultaneous Determination of Eight Antifungal Drugs Using High-performance Liquid Chromatography

Maha M Abou El-Alamin, Maha A Sultan, Mostafa A Atia, Hassan Y Aboul-Enein
PMID: 32077818   DOI: 10.2174/1386207323666200220114818

Abstract

A new, accurate and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) as an analytical method for the quantitative determination of eight antifungal drugs in spiked human plasma has been described optimized and validated.
The analyzed compounds were voriconazole (VOR), luliconazole (LUL), clotrimazole (CLO), tioconazole (TIO), posaconazole (POS), ketoconazole (KET), sertaconazole (SER) and terconazole (TER).
The separation of the analyzed compounds was conducted using a novel pentabromobenzyl column known as COSMOSIL PBB-R (150 mm × 4.6 mm I.D., particle size 5 μm). The analysis of the studied drugs was determined within 14 min using a diode array detector and the mobile phase consisted of: 10 mM potassium dihydrogen phosphate buffer (pH 2.1): Methanol (2: 98 v/v). A linear response was observed for all compounds in the range of concentration studied. Sample preparation was done through liquid-liquid extraction using diethyl ether.
This proposed method was validated in terms of linearity, limit of quantification, limit of detection, accuracy, precision and selectivity. The method was successfully applied for the determination of these drugs in their pharmaceutical formulations and in human plasma samples.


Onychomadesis secondary to allergic contact dermatitis to tioconazole contained in a nail lacquer: Description of three cases

Paolo Romita, Fabrizio Guarneri, Serena De Prezzo, Dario Dimauro, Francesca Ambrogio, Domenico Bonamonte, Caterina Foti
PMID: 31800097   DOI: 10.1111/cod.13446

Abstract




Formulation of Tioconazole and

Barbara Vörös-Horváth, Sourav Das, Ala' Salem, Sándor Nagy, Andrea Böszörményi, Tamás Kőszegi, Szilárd Pál, Aleksandar Széchenyi
PMID: 33256033   DOI: 10.3390/molecules25235544

Abstract

Onychomycosis is a disease that affects many adults, whose treatment includes both oral and topical therapies with low cure rates. The topical therapy is less effective but causes fewer side effects. This is why the development of an effective, easy to apply formulation for topical treatment is of high importance. We have used a nanotechnological approach to formulate Pickering emulsions (PEs) with well-defined properties to achieve site-specific delivery for antifungal drug combination of tioconazole and
essential oil. Silica nanoparticles with tailored size and partially hydrophobic surface have been synthesized and used for the stabilization of PEs. In vitro diffusion studies have been performed to evaluate the drug delivery properties of PEs. Ethanolic solution (ES) and conventional emulsions (CE) have been used as reference drug formulations. The examination of the antifungal effect of PEs has been performed on
and
as main pathogens. In vitro microbiological experimental results suggest that PEs are better candidates for onychomycosis topical treatment than CE or ES of the examined drugs. The used drugs have shown a significant synergistic effect, and the combination with an effective drug delivery system can result in a promising drug form for the topical treatment of onychomycosis.


A Methyl-TROSY-Based

Tairan Yuwen, Rui Huang, Pramodh Vallurupalli, Lewis E Kay
PMID: 30847985   DOI: 10.1002/anie.201900241

Abstract

Molecular complexes often sample conformational states that direct them to specific functions. These states can be difficult to observe through traditional biophysical approaches but they can be studied using a variety of different NMR spin relaxation experiments. However, these applications, when focused on moderate to high molecular weight proteins, are complicated by fast relaxing signals that negatively affect the sensitivity and resolution of spectra. Here a methyl
H CPMG-based experiment for studies of excited conformational states of protein machines is described that exploits a TROSY-effect to increase signal-to-noise. Complexities from the multiplicity of methyl
H transitions are addressed to generate a robust pulse scheme that is applied to a 320 kDa homeostasis protein, p97.


Fractional CO

Amr Mohamed Zaki, Hamed Mohamed Abdo, Mohamed Anwer Ebadah, Shady Mahmoud Ibrahim
PMID: 31697010   DOI: 10.1111/dth.13155

Abstract

Onychomycosis is an important medical disorder affecting both health and quality of life of patients. This study was done to compare the efficacy of CO
laser in combination with topical tioconazole versus CO
laser only versus topical tioconazole alone in onychomycosis. A total of 120 patients with onychomycosis were randomly assigned to three groups. Group A patients were treated with fractional CO
laser followed by topical tioconazole 28% for five sessions with 3 weeks interval. Group B patients were treated with only fractional CO
laser for five sessions with 3 weeks interval. Group C patients were treated with only topical tioconazole 28% for 16 weeks. The clinical effect, KOH examination, and culture for the affected nails in the three groups were analyzed. One month after the last session, regarding clinical response, 55% showed complete clinical improvement in Group A versus 30% in Group B versus 25% in Group C with a significant difference in between. There was a significant difference between the three studied groups as regard KOH test and culture after treatment. Fractional CO
laser combined with topical antifungal is a safe and effective treatment for onychomycosis.


Design and Characterization of Chitosan Nanoformulations for the Delivery of Antifungal Agents

Natalia L Calvo, Sruthi Sreekumar, Laura A Svetaz, María C Lamas, Bruno M Moerschbacher, Darío Leonardi
PMID: 31357647   DOI: 10.3390/ijms20153686

Abstract

Among different Candida species triggering vaginal candidiasis,
is the most predominant yeast. It is commonly treated using azole drugs such as Tioconazole (TIO) and Econazole (ECO). However, their low water solubility may affect their therapeutic efficiency. Therefore, the aim of this research was to produce a novel chitosan nanocapsule based delivery system comprising of TIO or ECO and to study their suitability in vaginal application. These systems were characterized by their physicochemical properties, encapsulation efficiency, in vitro release, storage stability, cytotoxicity, and in vitro biological activity. Both nanocapsules loaded with TIO (average hydrodynamic size of 146.8 ± 0.8 nm, zeta potential of +24.7 ± 1.1 mV) or ECO (average hydrodynamic size of 127.1 ± 1.5 nm, zeta potential of +33.0 ± 1.0 mV) showed excellent association efficiency (99% for TIO and 87% for ECO). The analysis of size, polydispersity index, and zeta potential of the systems at 4, 25, and 37 °C (over a period of two months) showed the stability of the systems. Finally, the developed nanosystems presented fungicidal activity against
at non-toxic concentrations (studied on model human skin cells). The results obtained from this study are the first step in the development of a pharmaceutical dosage form suitable for the treatment of vaginal candidiasis.


Fractional carbon dioxide laser and topical tioconazole in the treatment of fingernail onychomycosis

Rania Ahmed El-Tatawy, Heba Ahmed Aliweh, Doaa Salah Hegab, Raghda Ahmed Zaki Talaat, Maii Atef Shams Eldeen
PMID: 31025207   DOI: 10.1007/s10103-019-02789-2

Abstract

Onychomycosis is a common chronic-resistant nail disease. Traditional treatment has its limitations and side effects. This study aimed to evaluate the role of fractional CO
laser and topical tioconazole 28% nail lacquer in the treatment of fingernail onychomycosis, as sole treatment modalities and in combination. Thirty patients with culture-proven onychomycosis were included and randomly divided into three equal groups. Laser group received six fractional carbon dioxide (CO
) laser sessions at monthly intervals; topical group received topical tioconazole 28% nail lacquer twice daily for 6 months, and combined group received six fractional CO
laser sessions at monthly intervals with topical tioconazole twice daily for 6 months. Treatment outcome was evaluated through physician's evaluation of improvement using onychomycosis severity index score (OSI), patients' satisfaction, side effect evaluation, and mycological culture (assessed after the end of treatment). At the end of treatment, both laser and combined groups showed significantly better degrees of improvement (P = 0.036, 0.024, respectively) and patient's satisfaction (P = 0.046, 0.003, respectively) in comparison with topical group. Mycological clearance in fungal cultures was significantly higher in combined group than topical group after the end of treatment (P = 0.007). Fractional CO
laser is a safe and effective treatment modality for onychomycosis. Its efficacy approximates that of fractional CO
laser combined with topical tioconazole 28% nail lacquer and surpasses that of topical tioconazole 28% monotherapy. It is expected to be an excellent choice for patients in whom systemic antifungals are contraindicated or who are unresponsive or intolerant to topical antifungals.


Explore Compound Types